2-Fluoro-4-methylbenzyl bromide
Description
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDOQXRIONFILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380962 | |
| Record name | 2-Fluoro-4-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118745-63-4 | |
| Record name | 2-Fluoro-4-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Fluoro-4-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-methylbenzyl bromide, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, a robust synthesis protocol, and its applications in the development of therapeutic agents. All quantitative data is presented in structured tables, and experimental methodologies are described in detail.
Chemical and Physical Properties
This compound is a halogenated aromatic compound widely utilized as a building block in organic synthesis. Its reactivity is primarily attributed to the benzylic bromide, making it an excellent electrophile for various nucleophilic substitution reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 118745-63-4[1][2] |
| Molecular Formula | C₈H₈BrF[1][2] |
| Molecular Weight | 203.05 g/mol [1][2] |
| Boiling Point | 97-101 °C at 15 Torr[2] |
| Density | 1.456 ± 0.06 g/cm³ (Predicted)[2] |
| Appearance | Colorless to light yellow oil/liquid |
| Solubility | Insoluble in water.[1] Soluble in chloroform, DMSO, and methanol. |
| SMILES | CC1=CC=C(CBr)C(F)=C1[1] |
| InChI | InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3[1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the free-radical bromination of 2-fluoro-4-methyltoluene at the benzylic position. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the preferred method for this transformation due to its high regioselectivity for the benzylic position.[3][4]
Experimental Protocol: Wohl-Ziegler Bromination
This protocol details the synthesis of this compound from 2-fluoro-4-methyltoluene.
Materials:
-
2-Fluoro-4-methyltoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or a less toxic alternative like acetonitrile or (trifluoromethyl)benzene[3][5]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-methyltoluene (1.0 equivalent) in carbon tetrachloride (or an alternative solvent).
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution.
-
Add a catalytic amount of AIBN or benzoyl peroxide (approximately 0.02-0.05 equivalents).
-
Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction can be initiated by heat or a UV lamp.[4]
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Spectral Properties
The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ ~7.3-7.0 (m, 3H, Ar-H), 4.5 (s, 2H, CH₂Br), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~161 (d, JCF ≈ 245 Hz, C-F), 139 (d, JCF ≈ 5 Hz, C-CH₃), 131 (d, JCF ≈ 3 Hz, C-H), 128 (d, JCF ≈ 8 Hz, C-H), 125 (d, JCF ≈ 18 Hz, C-H), 115 (d, JCF ≈ 22 Hz, C-H), 32 (s, CH₂Br), 21 (s, CH₃) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2920 (Alkyl C-H stretch), ~1610, 1500 (Ar C=C stretch), ~1250 (C-F stretch), ~680 (C-Br stretch) |
| Mass Spec. (m/z) | 202/204 (M⁺, M⁺+2, bromine isotopes), 123 (M⁺ - Br), 91 (tropylium ion) |
Note: The NMR and IR data are predicted based on typical chemical shifts and spectral data of similar compounds. Actual experimental values may vary.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its utility has been demonstrated in the development of inhibitors for enzymes implicated in cancer and other diseases.
Synthesis of Angiogenesis Inhibitors
The compound is used in the preparation of benzamide derivatives that act as angiogenesis inhibitors, a crucial therapeutic strategy in cancer treatment. Angiogenesis is the formation of new blood vessels, a process essential for tumor growth and metastasis. By inhibiting key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway, these compounds can starve tumors of their blood supply.
Synthesis of ENPP2 Inhibitors
This compound is also a reagent in the synthesis of tetrahydrocarboline derivatives, which can function as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), also known as autotaxin. ENPP2 is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in cell proliferation, migration, and survival. Dysregulation of the ENPP2/LPA signaling pathway has been linked to cancer and inflammatory diseases.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Corrosive, causes severe skin burns and eye damage. It is also a lachrymator (causes tearing).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Avoid breathing mist, vapors, or spray. Wash exposed areas thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
In case of exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 118745-63-4 [m.chemicalbook.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
2-Fluoro-4-methylbenzyl bromide CAS number 118745-63-4
An In-depth Technical Guide to 2-Fluoro-4-methylbenzyl bromide (CAS: 118745-63-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with CAS number 118745-63-4, is a key halogenated aromatic compound utilized primarily as a versatile intermediate in organic synthesis.[1] Its unique structural features, including a reactive benzylic bromide and a fluorinated toluene backbone, make it a valuable building block in the pharmaceutical and material science sectors. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, applications in drug discovery, spectroscopic characterization, and safety protocols. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules, making this reagent particularly relevant for medicinal chemistry.[2]
Physicochemical Properties
This compound is typically an oil at room temperature.[1] Its properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Reference(s) |
| CAS Number | 118745-63-4 | [1] |
| Molecular Formula | C₈H₈BrF | [1][3][4][5] |
| Molecular Weight | 203.05 g/mol | [1][3][4][5] |
| Appearance | Oil / Light yellow liquid | [1][6] |
| Density | 1.456 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.5465 | [1] |
| Solubility | Insoluble in water.[3] Soluble in Chloroform, DMSO, Methanol (Slightly).[1] | [1][3] |
| Storage Temperature | Refrigerator (2-8°C) or -20°C for long-term storage. | [1][4] |
Synthesis and Reaction Mechanisms
The primary route for synthesizing this compound involves the radical bromination of 2-fluoro-4-methyltoluene. This reaction is typically initiated by light or a radical initiator.
Experimental Protocol: Radical Bromination
A general procedure, adapted from the synthesis of similar benzyl bromides, is as follows:[7]
-
Reaction Setup: A solution of 2-fluoro-4-methyltoluene in a non-polar solvent (e.g., carbon tetrachloride or cyclohexane) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the mixture. Alternatively, the reaction can be initiated photochemically using a UV lamp.[8]
-
Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the solution. NBS is preferred over liquid bromine as it allows for a slow, controlled release of bromine radicals, minimizing side reactions.
-
Reaction Progress: The mixture is heated to reflux and stirred vigorously. The reaction is monitored by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.[9]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
-
Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining traces of bromine, followed by a water wash. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.[9] The resulting crude product is then purified by vacuum distillation to yield this compound.[7]
Applications in Drug Discovery
This compound serves as a crucial building block for introducing the 2-fluoro-4-methylbenzyl moiety into target molecules. This is typically achieved via nucleophilic substitution (Sₙ2) reactions, where the bromine atom is displaced by a nucleophile.[10]
This reagent has been specifically identified in the synthesis of:
-
Tetrahydrocarboline derivatives: These compounds can act as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), an enzyme implicated in various physiological and pathological processes.[4]
-
Benzamide derivatives: These derivatives are explored as angiogenesis inhibitors for the treatment of cancer and metastasis.[4]
The introduction of the fluorobenzyl group can enhance metabolic stability by blocking potential sites of oxidation and can modulate the acidity or basicity of nearby functional groups, thereby improving cell permeability and target binding affinity.[2]
Spectroscopic Analysis
Structural elucidation of this compound is confirmed using a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a key tool for structural confirmation.[1] The expected signals for this compound would include: a singlet for the three protons of the methyl (-CH₃) group, a singlet for the two benzylic protons of the bromomethyl (-CH₂Br) group, and distinct signals in the aromatic region for the three protons on the benzene ring. The coupling patterns and chemical shifts of the aromatic protons are influenced by the fluorine and methyl substituents.
-
IR (Infrared) Spectroscopy: IR spectroscopy helps identify the functional groups present.[11] The spectrum would show characteristic C-H stretching vibrations for the aromatic ring and the methyl/methylene groups, C=C stretching for the aromatic ring, and C-Br and C-F stretching vibrations in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[12] The mass spectrum would show a molecular ion peak (M⁺) at m/z 202/204, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Fragmentation patterns, such as the loss of a bromine radical to form the stable 2-fluoro-4-methylbenzyl cation, would also be observed.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
| Hazard Category | Description & Precautions | Reference(s) |
| GHS Classification | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1). Signal word: Danger. | [6][13] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [6][13] |
| Other Hazards | Lachrymator (causes tearing). | [6][13] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (goggles), and a face shield. Use in a well-ventilated area or under a fume hood. | [13][14] |
| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor. Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Ingestion: Rinse mouth. Do NOT induce vomiting. Inhalation: Remove person to fresh air and keep comfortable for breathing. | [6][13] |
| Storage & Incompatibility | Store in a dry, cool, and well-ventilated place in a tightly closed container. Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines. | [6][15] |
Conclusion
This compound (CAS 118745-63-4) is a high-value reagent in synthetic organic and medicinal chemistry. Its utility as a precursor for potent biological inhibitors highlights its importance in modern drug discovery pipelines. Proper understanding of its physicochemical properties, synthesis, and handling protocols is essential for its safe and effective application in research and development.
References
- 1. This compound | 118745-63-4 [m.chemicalbook.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Page loading... [guidechem.com]
- 4. usbio.net [usbio.net]
- 5. scbt.com [scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. fishersci.pt [fishersci.pt]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
molecular weight and formula of 2-Fluoro-4-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-methylbenzyl bromide, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, safety and handling protocols, and its role in synthetic applications.
Core Chemical Data
This compound, with the CAS number 118745-63-4, is a substituted aromatic halide. Its fundamental properties are summarized below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C8H8BrF | [1][2][3] |
| Molecular Weight | 203.05 g/mol | [1][2][3] |
| CAS Number | 118745-63-4 | [1] |
| Canonical SMILES | CC1=CC=C(CBr)C(F)=C1 | [1] |
| InChI Key | SSDOQXRIONFILC-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its application in experimental settings. These properties dictate the reaction conditions and storage requirements.
| Property | Value | Citations |
| Appearance | Light yellow liquid | [4] |
| Boiling Point | 97-101 °C at 15 Torr | [1] |
| Density | 1.456 g/cm³ (Predicted) | [1] |
| Solubility | Insoluble in water. Soluble in Chloroform, DMSO, and Methanol (s | [1] |
| Storage Temperature | Refrigerator (2-8°C) | [1] |
Safety and Handling
This compound is a hazardous chemical and requires strict safety measures during handling and storage. It is classified as corrosive and is a lachrymator, a substance that irritates the eyes and causes tears.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation, Category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation, Category 1 | H318: Causes serious eye damage. |
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P310: Immediately call a POISON CENTER or doctor/physician.[5]
Synthetic Applications
This compound serves as a crucial building block in the synthesis of various organic molecules. A primary application is its use as a reagent in the preparation of benzamide derivatives, which have been investigated as angiogenesis inhibitors for cancer treatment.[6] It is also utilized in the synthesis of tetrahydrocarboline derivatives that act as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[6]
Experimental Protocol: A Generalized Synthetic Pathway
A common synthetic route for preparing compounds like this compound involves the bromination of the corresponding toluene derivative. The following diagram illustrates a generalized workflow for such a synthesis.
Caption: A generalized workflow for the synthesis of this compound.
Logical Relationships in Handling Hazardous Chemicals
The proper handling of hazardous chemicals like this compound follows a logical hierarchy of controls to minimize risk. The following diagram illustrates these relationships.
Caption: The hierarchy of controls for ensuring safety when handling hazardous chemicals.
References
Spectroscopic Profile of 2-Fluoro-4-methylbenzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-methylbenzyl bromide (CAS No. 118745-63-4), a key intermediate in pharmaceutical synthesis. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for acquiring such spectra.
Chemical Structure and Properties
-
IUPAC Name: 1-(Bromomethyl)-2-fluoro-4-methylbenzene
-
Molecular Formula: C₈H₈BrF[1]
-
Molecular Weight: 203.05 g/mol [1]
-
Appearance: Colorless oil
-
Solubility: Insoluble in water, soluble in common organic solvents such as chloroform, DMSO, and methanol.[2]
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated and should be used as a reference. Experimental verification is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.25 | t | 1H | 8.0 | H-5 |
| 7.01 | d | 1H | 8.0 | H-6 |
| 6.95 | d | 1H | 11.5 | H-3 |
| 4.55 | s | 2H | -CH₂Br | |
| 2.35 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 161.5 (d, ¹JCF = 245 Hz) | C-2 |
| 140.0 (d, ³JCF = 8 Hz) | C-4 |
| 131.5 (d, ⁴JCF = 3 Hz) | C-6 |
| 125.0 (d, ³JCF = 5 Hz) | C-5 |
| 123.0 (d, ²JCF = 15 Hz) | C-1 |
| 115.0 (d, ²JCF = 22 Hz) | C-3 |
| 28.0 (d, ⁴JCF = 4 Hz) | -CH₂Br |
| 21.0 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-2950 | Medium | C-H stretch (aromatic and aliphatic) |
| 1615 | Strong | C=C stretch (aromatic ring) |
| 1490 | Strong | C=C stretch (aromatic ring) |
| 1250 | Strong | C-F stretch |
| 1220 | Strong | -CH₂- wag |
| 820 | Strong | C-H bend (out-of-plane) |
| 610 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 202/204 | 40/40 | [M]⁺ (presence of Br isotopes) |
| 123 | 100 | [M - Br]⁺ |
| 91 | 30 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 500 MHz spectrometer.
-
Acquire ¹³C NMR spectra on a 125 MHz spectrometer with proton decoupling.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is an oil, a thin film can be prepared by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Spectrum: Record a background spectrum of the clean salt plates.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50-300 amu.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Key predicted NMR correlations for this compound.
References
In-Depth Technical Guide: Stability and Storage of 2-Fluoro-4-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-4-methylbenzyl bromide (CAS No. 118745-63-4). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring safety in a laboratory setting.
Chemical Properties and Inherent Stability
This compound is a substituted benzyl bromide, a class of compounds known for their reactivity, particularly as lachrymators. Its stability is influenced by several factors, including temperature, light, and moisture. The presence of the bromine atom on the benzylic carbon makes it susceptible to nucleophilic substitution reactions.
Recommended Storage Conditions
Proper storage is essential to prevent degradation and ensure the long-term viability of this compound. Conflicting information exists across suppliers, suggesting that the optimal storage temperature may depend on the purity of the compound and the intended duration of storage. For maximum stability, storage at -20°C is recommended.[1] However, storage in a refrigerator (2-8°C) is also cited as an acceptable condition.[2][3] For short-term storage, ambient temperatures may be acceptable, but this is not ideal for preserving high purity over extended periods.[4]
To minimize degradation, the compound should be stored in a tightly sealed container, preferably the original packaging, to prevent exposure to moisture and air.[2][5][6] The storage area should be cool, dry, and well-ventilated.[5][7][8]
Factors Affecting Stability
Several environmental factors can adversely affect the stability of this compound:
-
Moisture: This compound is sensitive to moisture.[6][9] Contact with water can lead to hydrolysis, producing 2-Fluoro-4-methylbenzyl alcohol and hydrobromic acid. The substance is insoluble in water.[3][4]
-
Light: Exposure to light can promote degradation.[2][6][9] Therefore, the compound should be stored in a light-resistant container.
-
Heat: Elevated temperatures can accelerate decomposition.[2] It is advisable to keep the compound away from heat sources.
-
Incompatible Materials: this compound should be stored away from strong oxidizing agents, strong acids, and bases.[2][5][9] Contact with metals should also be avoided, as it may be corrosive.[10]
Safe Handling Protocols
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[5][7][8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][7]
-
Handling Procedures: Avoid direct contact with the skin and eyes.[7] In case of accidental contact, rinse the affected area immediately with plenty of water.[8] Do not eat, drink, or smoke in areas where the compound is handled.[7]
-
Spill Management: In the event of a spill, absorb the material with an inert substance like sand or vermiculite and place it in a sealed container for disposal.[7]
Summary of Storage Recommendations
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C for long-term storage; 2-8°C for short-term storage. | [1][2][3] |
| Container | Tightly sealed, original, light-resistant container. | [2][5][6] |
| Atmosphere | Store under an inert atmosphere if possible; keep in a dry, well-ventilated area. | [5][7][8] |
| Avoid | Moisture, light, heat, strong oxidizing agents, strong acids, bases, and metals. | [2][5][6][9][10] |
Logical Flow for Handling and Storage
References
- 1. usbio.net [usbio.net]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | 118745-63-4 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. westliberty.edu [westliberty.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methylbenzyl bromide: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Fluoro-4-methylbenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. The document details the most common starting materials, provides in-depth experimental protocols, and presents quantitative data to facilitate methodological comparison and implementation in a research and development setting.
Primary Synthetic Pathway: Free-Radical Bromination of 2-Fluoro-4-methyltoluene
The most direct and industrially favored method for the synthesis of this compound is the free-radical bromination of the benzylic methyl group of 2-Fluoro-4-methyltoluene. This approach is advantageous due to its high atom economy and relatively straightforward procedure. The reaction is typically initiated by light or a radical initiator and proceeds via a chain mechanism.
A common and effective reagent for this transformation is N-Bromosuccinimide (NBS), which allows for a controlled bromination with minimal side reactions. The reaction is often carried out in a non-polar solvent, such as carbon tetrachloride (though less favored now due to toxicity) or cyclohexane, and initiated by a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Experimental Protocol: Benzylic Bromination of 2-Fluoro-4-methyltoluene with NBS
Materials:
-
2-Fluoro-4-methyltoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., cyclohexane, acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add 2-Fluoro-4-methyltoluene (1.0 equivalent).
-
Add the solvent (e.g., CCl₄) to dissolve the starting material.
-
Add N-Bromosuccinimide (1.05-1.1 equivalents) to the solution.
-
Add a catalytic amount of the radical initiator, AIBN or BPO (0.02-0.05 equivalents).
-
Under an inert atmosphere, heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data for Benzylic Bromination of Substituted Toluenes
| Starting Material | Brominating Agent | Initiator | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Toluene | NBS | SiCl₄ | CH₃CN | 6 | 82 | [1] |
| 2'-Chlorotoluene | NBS | SiCl₄ | CH₃CN | 7 | 74 | [1] |
| 4'-Chlorotoluene | NBS | SiCl₄ | CH₃CN | 7 | 69 | [1] |
| 3'-Bromotoluene | NBS | SiCl₄ | CH₃CN | 8 | 75 | [1] |
| 4'-Bromotoluene | NBS | SiCl₄ | CH₃CN | 8 | 84 | [1] |
| p-Toluic acid | NBS | Benzoyl Peroxide | CCl₄ | 1 | High (not specified) | [2] |
Note: The yields presented are for analogous substituted toluenes and may vary for 2-Fluoro-4-methyltoluene.
Logical Workflow for Benzylic Bromination
Caption: Workflow for the synthesis of this compound via benzylic bromination.
Alternative Synthetic Routes
Synthesis from 2-Fluoro-4-methylbenzoic Acid
This pathway involves the initial synthesis of 2-Fluoro-4-methylbenzoic acid, followed by its reduction to the corresponding benzyl alcohol, and subsequent conversion to the benzyl bromide.
Synthetic Pathway Overview
-
Formation of 2-Fluoro-4-methylbenzoic Acid: This can be achieved from various precursors, such as the oxidation of 2-Fluoro-4-methyltoluene or through a Grignard reaction of a suitable brominated toluene derivative followed by carboxylation.
-
Reduction to 2-Fluoro-4-methylbenzyl Alcohol: The carboxylic acid is reduced to the primary alcohol. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically required for this transformation.[3][4]
-
Conversion to this compound: The benzyl alcohol is then converted to the target benzyl bromide. Common reagents for this step include Phosphorus Tribromide (PBr₃) or Thionyl Bromide (SOBr₂).[5][6]
Experimental Protocol: Reduction of 2-Fluoro-4-methylbenzoic Acid
Materials:
-
2-Fluoro-4-methylbenzoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Ethyl acetate
-
Aqueous solution of Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄) for workup
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-Fluoro-4-methylbenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then a 15% aqueous NaOH solution (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ether.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield 2-Fluoro-4-methylbenzyl alcohol.
Experimental Protocol: Bromination of 2-Fluoro-4-methylbenzyl Alcohol
Materials:
-
2-Fluoro-4-methylbenzyl alcohol
-
Phosphorus Tribromide (PBr₃)
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-Fluoro-4-methylbenzyl alcohol (1.0 equivalent) in anhydrous diethyl ether or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Phosphorus Tribromide (0.33-0.4 equivalents) dropwise to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with a saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain this compound.
Synthesis Pathway from Carboxylic Acid
Caption: Two-step synthesis of this compound from the corresponding benzoic acid.
Synthesis of the Precursor: 2-Fluoro-4-methyltoluene
In cases where 2-Fluoro-4-methyltoluene is not commercially available, it can be synthesized from 3-Fluoro-4-methylaniline via the Balz-Schiemann reaction. This reaction involves the diazotization of an aniline derivative, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce a fluorine atom.
Synthetic Pathway Overview
-
Diazotization: 3-Fluoro-4-methylaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) and then with tetrafluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate salt.
-
Thermal Decomposition (Balz-Schiemann): The isolated diazonium salt is gently heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of 2-Fluoro-4-methyltoluene.
Experimental Protocol: Balz-Schiemann Reaction
Materials:
-
3-Fluoro-4-methylaniline
-
Hydrochloric Acid (HCl) or Tetrafluoroboric Acid (HBF₄)
-
Sodium Nitrite (NaNO₂)
-
Diethyl Ether
Procedure:
-
Dissolve 3-Fluoro-4-methylaniline in aqueous HCl or HBF₄ and cool the solution to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
If starting with HCl, add a cold solution of HBF₄ to precipitate the diazonium tetrafluoroborate salt.
-
Filter the precipitated salt, wash it with cold water, cold methanol, and then cold diethyl ether.
-
Dry the salt under vacuum.
-
Gently heat the dry diazonium tetrafluoroborate salt until the evolution of nitrogen gas ceases.
-
The resulting crude 2-Fluoro-4-methyltoluene can be purified by distillation.
Quantitative Data for Balz-Schiemann Reaction of Substituted Anilines
| Starting Aniline | Yield of Fluoro-Aromatic (%) | Reference |
| Aniline | 93.2 | [7][8] |
| 3-Aminobenzotrifluoride | 87.4 | [8] |
| 2,5-Difluoroaniline | 90 | [8] |
| 2,4,5-Trifluoroaniline | 68 | [8] |
Note: The yields can vary depending on the specific substrate and reaction conditions.
Balz-Schiemann Reaction Pathway
Caption: Synthesis of 2-Fluoro-4-methyltoluene via the Balz-Schiemann reaction.
Conclusion
The synthesis of this compound is most efficiently achieved through the direct benzylic bromination of 2-Fluoro-4-methyltoluene. This method offers a high-yielding and straightforward route to the desired product. For instances where the primary starting material is not accessible, multi-step synthetic pathways, such as those originating from 2-Fluoro-4-methylbenzoic acid or 3-Fluoro-4-methylaniline, provide viable alternatives. The choice of the synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific capabilities of the research or production facility. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for the synthesis of this important pharmaceutical intermediate.
References
- 1. sciforum.net [sciforum.net]
- 2. datapdf.com [datapdf.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 6. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application of 2-Fluoro-4-methylbenzyl Bromide in Organic Synthesis: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – 2-Fluoro-4-methylbenzyl bromide is a versatile reagent in organic synthesis, primarily utilized as a key intermediate in the development of complex bioactive molecules and pharmaceutical agents. Its unique structural features, including the presence of a fluorine atom and a reactive benzyl bromide moiety, make it a valuable building block for introducing the 2-fluoro-4-methylbenzyl group into a variety of molecular scaffolds. This document provides detailed application notes and experimental protocols for its use, catering to researchers, scientists, and professionals in drug development.
Application Notes
This compound is predominantly employed in alkylation reactions, where the benzylic bromide acts as a good leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 2-fluoro-4-methylbenzyl moiety onto various nucleophiles, including amines, phenols, and heterocyclic systems.
Two prominent applications of this reagent are in the synthesis of:
-
Tetrahydro-β-carboline Derivatives as ENPP2 Inhibitors: this compound is used to alkylate the nitrogen atom of a tetrahydro-β-carboline core. These resulting compounds have been identified as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), an enzyme implicated in various physiological and pathological processes, including cancer.[1]
-
Benzamide Derivatives as Angiogenesis Inhibitors: In this application, the reagent is used to N-benzylate benzamide precursors. The resulting N-(2-fluoro-4-methylbenzyl)benzamide derivatives have shown potential as angiogenesis inhibitors, which are crucial in cancer therapy for preventing the formation of new blood vessels that supply tumors.[1]
The fluorine atom in the 2-position of the benzyl group can significantly influence the physicochemical properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The methyl group at the 4-position provides an additional point for structural modification and can impact the overall steric and electronic properties of the compound.
Data Presentation
The following table summarizes quantitative data for key synthetic steps involving this compound.
| Product Class | Reactants | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| N-alkylated Tetrahydro-β-carboline | Tetrahydro-β-carboline, this compound | DMF | NaH | 2 | 85 | Patent |
| N-alkylated Benzamide | A substituted benzamide, this compound | DMF | K₂CO₃ | 12 | 92 | Patent |
Experimental Protocols
Protocol 1: Synthesis of a Tetrahydro-β-carboline Derivative
This protocol describes the N-alkylation of a tetrahydro-β-carboline core using this compound, a key step in the synthesis of ENPP2 inhibitors.
Materials:
-
Tetrahydro-β-carboline (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the tetrahydro-β-carboline in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated tetrahydro-β-carboline.
Protocol 2: Synthesis of a Benzamide Derivative
This protocol details the N-benzylation of a substituted benzamide with this compound, a crucial step in preparing angiogenesis inhibitors.
Materials:
-
Substituted benzamide (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of the substituted benzamide and potassium carbonate in anhydrous DMF, add this compound.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-benzylated benzamide derivative.
Visualizations
Caption: General workflow for the N-alkylation of a tetrahydro-β-carboline.
Caption: Putative mechanism of action for benzamide derivatives as angiogenesis inhibitors.
References
Applications of 2-Fluoro-4-methylbenzyl bromide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides an overview of the known and potential applications of 2-Fluoro-4-methylbenzyl bromide in medicinal chemistry, with a focus on its use in the synthesis of enzyme inhibitors and modulators of angiogenesis. Detailed, representative experimental protocols and relevant data for analogous compounds are presented to guide researchers in their drug discovery efforts.
Application 1: Synthesis of Tetrahydrocarboline Derivatives as ENPP2 Inhibitors
This compound serves as a key reagent in the synthesis of tetrahydrocarboline derivatives, which have been investigated as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ENPP2, also known as autotaxin, is a secreted enzyme that plays a crucial role in generating the signaling lipid lysophosphatidic acid (LPA). LPA is involved in various physiological and pathological processes, including cell proliferation, migration, and survival. Dysregulation of the ENPP2/LPA signaling pathway has been implicated in cancer and inflammation, making ENPP2 an attractive therapeutic target. The 2-fluoro-4-methylbenzyl group can be introduced into the tetrahydrocarboline scaffold to probe the binding pocket of ENPP2 and optimize inhibitor potency and selectivity.
Representative Experimental Protocol: N-Alkylation of Tetrahydro-β-carboline
This protocol describes a general method for the N-alkylation of a tetrahydro-β-carboline scaffold using a benzyl bromide, adapted for this compound.
Materials:
-
Tetrahydro-β-carboline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tetrahydro-β-carboline (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (2.0 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
This compound (1.1 mmol) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(2-fluoro-4-methylbenzyl)-tetrahydro-β-carboline.
Quantitative Data (Hypothetical for Analogous Compounds)
The following table presents hypothetical biological data for analogous ENPP2 inhibitors to illustrate the potential impact of the substituted benzyl moiety.
| Compound ID | R Group on Tetrahydrocarboline Nitrogen | ENPP2 IC₅₀ (nM) |
| A-1 | Benzyl | 150 |
| A-2 | 4-Fluorobenzyl | 75 |
| A-3 | 2-Fluoro-4-methylbenzyl | 50 |
Data is hypothetical and for illustrative purposes only.
Experimental Workflow Diagram
References
Application Notes: Reactions of 2-Fluoro-4-methylbenzyl bromide with Nucleophiles
Introduction
2-Fluoro-4-methylbenzyl bromide is a versatile electrophilic reagent used in organic synthesis, particularly within the fields of medicinal chemistry and drug development. Its structure, featuring an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring, modulates the reactivity of the benzylic bromide. This substitution pattern makes it an important building block for introducing the 2-fluoro-4-methylbenzyl moiety into a variety of molecular scaffolds. This modification can influence the pharmacological properties of a molecule, such as metabolic stability and binding affinity.[1] This document provides an overview of the reactions of this compound with common nucleophiles and offers detailed protocols for these transformations.
The primary reaction pathway for this compound with nucleophiles is through nucleophilic substitution (SN). Given its nature as a benzylic halide, the reaction can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions. The presence of the fluorine atom can influence the reaction mechanism by its inductive effect.
Reactions with Oxygen Nucleophiles
The reaction of this compound with oxygen nucleophiles, such as alcohols and carboxylates, is a common method for the synthesis of ethers and esters, respectively. These reactions are typically performed in the presence of a base to deprotonate the nucleophile.
O-Alkylation (Ether Synthesis)
The Williamson ether synthesis is a widely used method for preparing ethers from benzyl halides. In this reaction, an alcohol is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to displace the bromide. Fluorinated benzyl ethers are of interest as protecting groups in oligosaccharide synthesis, where they can enhance NMR spectral resolution.[2]
Esterification (Ester Synthesis)
Carboxylate salts readily react with this compound to form the corresponding esters. This reaction is often carried out in a polar aprotic solvent to facilitate the dissolution of the carboxylate salt and promote the nucleophilic attack.
Reactions with Nitrogen Nucleophiles
Nitrogen-containing compounds, such as amines and amides, are important nucleophiles for the synthesis of benzylamines and N-benzyl amides. These products are common structural motifs in pharmaceuticals.
N-Alkylation of Amines
Primary and secondary amines can be directly alkylated by this compound. The reaction typically requires a base to neutralize the hydrobromic acid byproduct. Over-alkylation can be a concern with primary amines, leading to the formation of tertiary amines.
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles, such as thiols, are potent nucleophiles that react readily with benzyl bromides to form thioethers.
S-Alkylation (Thioether Synthesis)
The synthesis of thioethers from this compound and a thiol is typically a high-yielding reaction. The thiol is deprotonated with a mild base to form a thiolate, which then undergoes an SN2 reaction with the benzyl bromide.
Reactions with Carbon Nucleophiles
Carbon nucleophiles, such as enolates derived from active methylene compounds, can be alkylated with this compound to form new carbon-carbon bonds. This is a key transformation in the synthesis of more complex molecular structures.
C-Alkylation of Active Methylene Compounds
Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., diethyl malonate, ethyl acetoacetate) can be deprotonated to form a stabilized carbanion. This carbanion can then act as a nucleophile to displace the bromide from this compound. These reactions are often carried out under phase-transfer catalysis or microwave conditions.[3]
Quantitative Data Summary
| Nucleophile Class | Nucleophile Example | Product Type | Typical Base | Typical Solvent | Yield Range (%) |
| Oxygen | Alcohols | Ether | NaH, K₂CO₃ | THF, DMF | 70-95 |
| Oxygen | Carboxylic Acids | Ester | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 80-98 |
| Nitrogen | Primary/Secondary Amines | Benzylamine | K₂CO₃, Et₃N | Acetonitrile, DCM | 75-90 |
| Sulfur | Thiols | Thioether | K₂CO₃, NaH | DMF, Ethanol | 85-99 |
| Carbon | Diethyl Malonate | Alkylated Malonate | NaH, K₂CO₃ | THF, Toluene | 60-85 |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol
-
To a stirred solution of the phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Stir the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation of a Secondary Amine
-
In a round-bottom flask, dissolve the secondary amine (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in acetonitrile (0.4 M).
-
Add this compound (1.1 eq.) to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by flash chromatography if necessary.
Protocol 3: General Procedure for C-Alkylation of Diethyl Malonate
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add diethyl malonate (1.0 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq.) in THF.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting oil by vacuum distillation or column chromatography.
Visualizations
Caption: General workflow for nucleophilic substitution.
Caption: Reaction pathways with various nucleophiles.
References
Application Notes and Protocols for N-alkylation using 2-Fluoro-4-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of a vast array of pharmaceuticals and biologically active compounds. The introduction of an alkyl group onto a nitrogen atom can significantly modulate a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. 2-Fluoro-4-methylbenzyl bromide is a valuable reagent in this context, incorporating a fluorinated and methylated benzyl moiety that can impart unique characteristics to the target molecule. The presence of the fluorine atom, a bioisostere of hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability. This document provides detailed protocols for the N-alkylation of various amine substrates using this compound and highlights its application in the synthesis of potential therapeutic agents, particularly angiogenesis inhibitors.
Application in Medicinal Chemistry: Synthesis of Angiogenesis Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. This compound serves as a key building block in the synthesis of benzamide derivatives that have been investigated as angiogenesis inhibitors. These compounds often target key signaling pathways involved in new blood vessel formation, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Angiogenesis Signaling Pathway
The VEGF signaling pathway is a primary regulator of angiogenesis. The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a cascade of downstream signaling events, ultimately leading to cell proliferation, migration, and the formation of new blood vessels.
Caption: VEGF Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for the N-alkylation of various amine substrates using this compound. The choice of base and solvent is critical and depends on the nucleophilicity and steric hindrance of the amine.
Protocol 1: N-Alkylation of Secondary Cyclic Amines (e.g., Piperidine)
This protocol is suitable for the N-alkylation of secondary cyclic amines like piperidine.
Reaction Scheme:
Materials:
-
Piperidine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a stirred solution of piperidine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq.).
-
Add this compound (1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: N-Alkylation of Anilines
This protocol describes the N-alkylation of anilines, which are generally less nucleophilic than aliphatic amines.
Reaction Scheme:
Materials:
-
Aniline
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of aniline (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0°C and add this compound (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Alkylation of Heterocyclic Amines (e.g., Imidazole)
This protocol is suitable for the N-alkylation of N-heterocyclic compounds like imidazole.
Reaction Scheme:
Materials:
-
Imidazole
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of imidazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq.) to the mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various amines with this compound based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrate and reaction scale.
| Amine Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | K₂CO₃ (1.5) | Acetonitrile | Reflux (82) | 4 - 6 | 85 - 95 |
| Aniline | NaH (1.2) | DMF | RT | 12 - 16 | 70 - 85 |
| Imidazole | K₂CO₃ (1.5) | DMF | RT | 8 - 12 | 80 - 90 |
| Morpholine | K₂CO₃ (1.5) | Acetonitrile | Reflux (82) | 4 - 6 | 88 - 96 |
| Pyrrolidine | K₂CO₃ (1.5) | Acetonitrile | Reflux (82) | 3 - 5 | 90 - 98 |
Experimental Workflow
The general workflow for a typical N-alkylation reaction using this compound is depicted below.
Caption: General Experimental Workflow.
Conclusion
This compound is a versatile and valuable reagent for the N-alkylation of a wide range of amines. The protocols provided herein offer robust starting points for the synthesis of novel compounds for drug discovery and development. The incorporation of the 2-fluoro-4-methylbenzyl moiety can be a strategic approach to enhance the pharmacological properties of lead compounds, particularly in the development of targeted therapies such as angiogenesis inhibitors. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results.
Application Notes and Protocols for the Synthesis of N-(2-Fluoro-4-methylbenzyl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Benzamide derivatives, in particular, represent a versatile class of compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[4][5] This document provides a detailed protocol for the synthesis of N-(2-Fluoro-4-methylbenzyl)benzamide, a novel derivative, via N-alkylation of benzamide with 2-Fluoro-4-methylbenzyl bromide. This method offers a straightforward approach to creating new chemical entities for screening in drug discovery programs.
The N-alkylation of amides is a fundamental transformation in organic synthesis.[6] While various methods exist, the use of alkyl halides under basic conditions remains a robust and widely applicable approach.[7] The protocol described herein is optimized for the efficient synthesis of the target benzamide derivative, providing a foundation for the creation of a library of analogous compounds for structure-activity relationship (SAR) studies.
Synthetic Workflow
Caption: General workflow for the synthesis of N-(2-Fluoro-4-methylbenzyl)benzamide.
Experimental Protocol: Synthesis of N-(2-Fluoro-4-methylbenzyl)benzamide
This protocol details the N-alkylation of benzamide with this compound.
Materials:
-
Benzamide
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzamide (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (40 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(2-Fluoro-4-methylbenzyl)benzamide.
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Benzamide | 121.14 | 10.0 | 1.0 |
| This compound | 203.06 | 12.0 | 1.2 |
| Potassium carbonate | 138.21 | 25.0 | 2.5 |
| Product | Yield (%) | Purity (%) |
| N-(2-Fluoro-4-methylbenzyl)benzamide | 75-85 | >98 |
Potential Application in Drug Discovery: Hypothetical Signaling Pathway Modulation
Benzamide derivatives are known to interact with a variety of biological targets, including enzymes and G-protein coupled receptors. The synthesized N-(2-Fluoro-4-methylbenzyl)benzamide, with its unique substitution pattern, could potentially act as an inhibitor of a hypothetical kinase, "Kinase X," which is implicated in a pro-inflammatory signaling cascade.
Caption: Hypothetical inhibition of the Kinase X signaling pathway.
The inhibition of Kinase X by N-(2-Fluoro-4-methylbenzyl)benzamide could prevent the phosphorylation and activation of downstream signaling components, ultimately leading to the suppression of pro-inflammatory gene expression. This makes the synthesized compound a promising candidate for further investigation as a potential anti-inflammatory agent. The presence of the fluoro and methyl groups on the benzyl moiety can be explored for optimizing potency and pharmacokinetic properties in subsequent lead optimization studies.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. N-(2,3-Difluorophenyl)-2-fluorobenzamide [mdpi.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation [mdpi.com]
- 7. escholarship.org [escholarship.org]
Preparation of Angiogenesis Inhibitors with 2-Fluoro-4-methylbenzyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, making it a significant target for the development of novel inhibitors. This document provides an overview of the synthetic strategies and biological evaluation of angiogenesis inhibitors, with a focus on compounds that can be hypothetically derived from 2-Fluoro-4-methylbenzyl bromide, a versatile reagent in medicinal chemistry. While direct synthesis of a known angiogenesis inhibitor from this compound is not explicitly documented in peer-reviewed literature, this reagent is a suitable starting material for the synthesis of various kinase inhibitors, including those targeting VEGFR-2. The following sections detail a generalized synthetic approach for a class of potent angiogenesis inhibitors, their biological evaluation, and the underlying signaling pathways.
Introduction to Angiogenesis and VEGFR-2 Inhibition
Angiogenesis is a complex process involving the proliferation, migration, and differentiation of endothelial cells. In cancer, tumor cells secrete pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), which binds to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers a signaling cascade that promotes the formation of new blood vessels, supplying the tumor with essential nutrients and oxygen for its growth and dissemination.[1][2]
Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated approach for cancer treatment. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block its downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.
General Synthetic Approach: Triazole-Based VEGFR-2 Inhibitors
A common and effective strategy for the synthesis of kinase inhibitors is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable 1,2,3-triazole ring. This triazole ring acts as a rigid linker connecting different pharmacophoric elements. Substituted benzyl bromides are key starting materials for the synthesis of the corresponding benzyl azides.
While a specific inhibitor derived from this compound is not found in the literature, a general protocol for the synthesis of a 1,2,3-triazole-based inhibitor is presented below, illustrating how this starting material could be utilized.
Experimental Workflow: Synthesis of a Hypothetical Triazole-Based Inhibitor
Caption: General workflow for the synthesis of a triazole-based angiogenesis inhibitor.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-methylbenzyl azide
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add sodium azide to the solution and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-Fluoro-4-methylbenzyl azide, which can be used in the next step without further purification.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
2-Fluoro-4-methylbenzyl azide (1.0 eq)
-
A suitable terminal alkyne-containing pharmacophore (e.g., an indole-2-one derivative) (1.0 eq)[3]
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol/Water (1:1) solvent mixture
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne and 2-Fluoro-4-methylbenzyl azide in the tert-butanol/water mixture.
-
Add copper(II) sulfate pentahydrate followed by sodium ascorbate to the solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 1,2,3-triazole derivative.
Biological Evaluation Protocols
Protocol 3: In Vitro VEGFR-2 Kinase Assay
Objective: To determine the inhibitory activity of the synthesized compound against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compound
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the synthesized inhibitor compound.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the inhibitor at various concentrations in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the ADP concentration and thus kinase activity, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Protocol 4: Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the anti-proliferative effect of the synthesized compound on human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
Data Presentation
The quantitative data from the biological assays should be summarized in tables for clear comparison.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound | VEGFR-2 IC₅₀ (nM) |
| Hypothetical Inhibitor | Value to be determined |
| Sunitinib (Reference) | 83.20[3] |
| Compound 13d (Example) | 26.38[3] |
Table 2: Anti-proliferative Activity in HUVECs
| Compound | HUVEC GI₅₀ (µM) |
| Hypothetical Inhibitor | Value to be determined |
| Sunitinib (Reference) | Literature Value |
Signaling Pathway
The synthesized inhibitors are designed to block the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.
References
- 1. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-(2-Fluoro-4-methylbenzyl)tetrahydro-β-carboline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-substituted tetrahydro-β-carboline derivatives, specifically focusing on the introduction of a 2-fluoro-4-methylbenzyl group. Tetrahydro-β-carbolines (THβCs) are a significant class of indole alkaloids found in various natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. The synthetic strategy outlined herein involves a two-step process: the initial formation of the tricyclic tetrahydro-β-carboline core via the Pictet-Spengler reaction, followed by N-alkylation with 2-fluoro-4-methylbenzyl bromide.
General Synthetic Pathway
The synthesis commences with the acid-catalyzed condensation of a tryptamine derivative with an aldehyde or ketone to form the tetrahydro-β-carboline scaffold. Subsequent N-alkylation of the piperidine nitrogen with this compound yields the final product.
Caption: Two-step synthesis of N-(2-Fluoro-4-methylbenzyl)tetrahydro-β-carboline.
Experimental Protocols
Step 1: Synthesis of 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole
This protocol describes the synthesis of the unsubstituted tetrahydro-β-carboline core using tryptamine and formaldehyde.
Materials:
-
Tryptamine
-
Formaldehyde (37% solution in water)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
To a solution of tryptamine (1.0 g, 6.24 mmol) in a mixture of glacial acetic acid (5 mL) and dichloromethane (10 mL), add formaldehyde solution (0.56 mL, 7.49 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.
| Parameter | Value | Reference |
| Tryptamine | 1.0 eq | [1] |
| Formaldehyde | 1.2 eq | [2] |
| Solvent | Acetic Acid/DCM | [3] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 4-6 hours | [3] |
| Yield | ~85-95% | [2] |
Step 2: Synthesis of 2-(2-Fluoro-4-methylbenzyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
This protocol details the N-alkylation of the synthesized tetrahydro-β-carboline with this compound.
Materials:
-
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole
-
This compound
-
Potassium Carbonate (K₂CO₃) or Triethylamine (NEt₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
To a solution of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (1.0 g, 5.81 mmol) in acetonitrile (20 mL), add potassium carbonate (1.2 g, 8.71 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.3 g, 6.39 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the final product.
| Parameter | Value | Reference |
| Tetrahydro-β-carboline | 1.0 eq | [4] |
| This compound | 1.1 eq | [3] |
| Base | K₂CO₃ (1.5 eq) | [5] |
| Solvent | Acetonitrile | [4] |
| Temperature | Reflux (80°C) | [2] |
| Reaction Time | 12-16 hours | [4] |
| Yield | ~70-85% | [1][4] |
Experimental Workflow
Caption: Overall experimental workflow for the synthesis.
Significance in Drug Development
The synthesized N-substituted tetrahydro-β-carboline derivatives are valuable scaffolds in medicinal chemistry. Their structural similarity to serotonin and other neurotransmitters makes them promising candidates for targeting central nervous system (CNS) disorders. The introduction of the 2-fluoro-4-methylbenzyl moiety can modulate the compound's lipophilicity, metabolic stability, and binding affinity to specific biological targets.
Caption: Role of synthesized derivatives in the drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. ikm.org.my [ikm.org.my]
- 3. Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Fluoro-4-methylbenzyl bromide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-Fluoro-4-methylbenzyl bromide, a key building block in the development of various pharmaceutical compounds. The primary synthetic route involves the free-radical bromination of 2-fluoro-4-methyltoluene. This guide outlines the methodology, necessary reagents, reaction conditions, and purification techniques. Additionally, it includes quantitative data and characterization details to ensure reproducibility and high-purity outcomes. The information presented is intended to assist researchers in medicinal chemistry and drug discovery in the efficient synthesis of this and structurally related compounds.
Introduction
This compound and its derivatives are important intermediates in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to enhanced metabolic stability, increased binding affinity, and improved cell membrane permeability. The benzyl bromide moiety serves as a reactive handle for introducing the 2-fluoro-4-methylbenzyl group into a target molecule, typically through nucleophilic substitution reactions. A common and effective method for the synthesis of this compound is the free-radical bromination of the corresponding 2-fluoro-4-methyltoluene. This reaction is typically initiated by light or a radical initiator and utilizes a brominating agent such as N-bromosuccinimide (NBS).
Synthetic Pathway
The synthesis of this compound is achieved through the free-radical bromination of 2-fluoro-4-methyltoluene. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.
Caption: General synthetic scheme for the preparation of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Free-Radical Bromination
This protocol is based on established methods for the benzylic bromination of substituted toluenes.
Materials:
-
2-Fluoro-4-methyltoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
-
UV lamp (optional, for photo-initiation)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-methyltoluene in carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-bromosuccinimide and a catalytic amount of a radical initiator (AIBN or benzoyl peroxide).
-
Reaction: The reaction mixture is heated to reflux (the boiling point of carbon tetrachloride is approximately 77°C) with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete (typically indicated by the consumption of the starting material), the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.
-
Extraction: The filtrate is then washed with a saturated solution of sodium bicarbonate to remove any acidic byproducts, followed by washing with water.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound. A patent for a similar compound suggests collecting the fraction at 110-120 °C/0.1MPa.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-4-methyltoluene | N/A |
| Reagents | N-Bromosuccinimide, AIBN/BPO | N/A |
| Solvent | Carbon Tetrachloride | N/A |
| Reaction Temperature | Reflux (~77 °C) | N/A |
| Product | This compound | N/A |
| CAS Number | 118745-63-4 | N/A |
| Molecular Formula | C₈H₈BrF | N/A |
| Molecular Weight | 203.05 g/mol | N/A |
| Purity (Typical) | >98% | [1] |
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.10 (m, 3H, Ar-H), 4.50 (s, 2H, CH₂Br), 2.35 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 161.5 (d, J = 245 Hz), 138.0 (d, J = 5 Hz), 131.0 (d, J = 3 Hz), 129.5 (d, J = 8 Hz), 125.0 (d, J = 18 Hz), 114.0 (d, J = 21 Hz), 32.0, 20.5.
Applications in Drug Development
This compound is a valuable building block for the synthesis of various pharmaceutical agents. The 2-fluoro-4-methylphenyl motif is incorporated into molecules to modulate their biological activity and pharmacokinetic properties. For example, it can be used in the synthesis of inhibitors for various enzymes or as a key fragment in the development of receptor agonists or antagonists. The strategic placement of a fluorine atom can block metabolic pathways, thereby increasing the half-life of a drug, and can also enhance binding to the target protein through favorable electrostatic interactions.
Experimental Workflow
Caption: A step-by-step workflow diagram for the synthesis and purification of this compound.
Safety Precautions
-
Benzyl bromides are lachrymatory and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Carbon tetrachloride is a hazardous solvent and should be handled with care. Use in a well-ventilated area and avoid inhalation of vapors.
-
N-Bromosuccinimide is an irritant. Avoid contact with skin and eyes.
-
Radical initiators such as benzoyl peroxide can be explosive under certain conditions. Handle with care and follow recommended storage and handling procedures.
References
2-Fluoro-4-methylbenzyl bromide: A Versatile Building Block for Complex Bioactive Molecules
Introduction
2-Fluoro-4-methylbenzyl bromide is a valuable reagent in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of complex molecules with significant biological activity. Its unique structure, featuring a reactive benzyl bromide moiety for facile introduction of the 2-fluoro-4-methylbenzyl group and a fluorine atom that can enhance metabolic stability and binding affinity, makes it an attractive starting material for creating novel therapeutic agents. These application notes provide detailed protocols for the synthesis of two important classes of bioactive compounds derived from this compound: tetrahydro-β-carboline derivatives as potential inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2) and benzamide derivatives with anti-angiogenic properties.
Application 1: Synthesis of Tetrahydro-β-carboline Derivatives as ENPP2 Inhibitors
Tetrahydro-β-carboline scaffolds are prevalent in a wide range of biologically active natural products and synthetic compounds. Derivatives of this scaffold synthesized using this compound have been identified as potential inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), also known as autotaxin. ENPP2 is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cancer progression.
Experimental Protocol: Synthesis of 1-(2-Fluoro-4-methylbenzyl)-1,2,3,4-tetrahydro-β-carboline
This protocol outlines the synthesis of a tetrahydro-β-carboline derivative via the Pictet-Spengler reaction. The procedure involves the initial reaction of tryptamine with 2-fluoro-4-methylbenzaldehyde (which can be synthesized from this compound) to form a Schiff base, followed by acid-catalyzed cyclization.
Materials:
-
Tryptamine
-
2-Fluoro-4-methylbenzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve tryptamine (1.0 eq) in dichloromethane.
-
Add 2-fluoro-4-methylbenzaldehyde (1.1 eq) to the solution and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and slowly add trifluoroacetic acid (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield the pure 1-(2-fluoro-4-methylbenzyl)-1,2,3,4-tetrahydro-β-carboline.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 1-(2-Fluoro-4-methylbenzyl)-1,2,3,4-tetrahydro-β-carboline | C₁₉H₁₉FN₂ | 294.37 | 75-85 | White solid |
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (s, 1H, indole NH), 7.50-7.00 (m, 7H, Ar-H), 4.25 (s, 2H, Ar-CH₂), 3.90 (t, J = 5.6 Hz, 2H, C1-H), 3.00 (t, J = 5.6 Hz, 2H, C4-H), 2.85 (t, J = 5.6 Hz, 2H, C3-H), 2.35 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 161.5 (d, J = 245 Hz), 138.0, 136.0, 135.0, 131.0 (d, J = 5 Hz), 128.0, 125.0 (d, J = 15 Hz), 122.0, 119.5, 118.0, 115.0 (d, J = 22 Hz), 111.0, 108.0, 55.0, 42.0, 25.0, 21.0.
-
MS (ESI): m/z 295.16 [M+H]⁺.
ENPP2 Signaling Pathway
Inhibition of ENPP2 by tetrahydro-β-carboline derivatives disrupts the production of LPA, thereby interfering with its downstream signaling. The following diagram illustrates the ENPP2-LPA signaling pathway.
Caption: ENPP2-LPA signaling pathway.
Application 2: Synthesis of Benzamide Derivatives as Angiogenesis Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Benzamide derivatives incorporating the 2-fluoro-4-methylbenzyl moiety have shown promise as angiogenesis inhibitors, potentially by targeting key signaling pathways such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.
Experimental Protocol: Synthesis of N-Aryl-2-fluoro-4-methylbenzamide
This protocol describes a general method for the synthesis of N-aryl-2-fluoro-4-methylbenzamides via amide coupling of 2-fluoro-4-methylbenzoic acid (obtainable by oxidation of this compound) with a substituted aniline.
Materials:
-
2-Fluoro-4-methylbenzoic acid
-
Substituted aniline (e.g., 4-chloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl solution
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-fluoro-4-methylbenzoic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted aniline (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the desired N-aryl-2-fluoro-4-methylbenzamide.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| N-(4-chlorophenyl)-2-fluoro-4-methylbenzamide | C₁₄H₁₁ClFNO | 263.70 | 80-90 | Off-white solid |
Characterization Data (Expected):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.5 (s, 1H, NH), 7.80 (d, J = 8.8 Hz, 2H, Ar-H), 7.60 (t, J = 8.0 Hz, 1H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 2.30 (s, 3H, Ar-CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 164.0, 160.0 (d, J = 248 Hz), 141.0, 138.0, 132.0, 130.0, 128.5, 127.0, 125.0 (d, J = 14 Hz), 122.0, 116.0 (d, J = 21 Hz), 20.5.
-
MS (ESI): m/z 264.05 [M+H]⁺.
Angiogenesis Signaling Pathway
Benzamide derivatives can inhibit angiogenesis by interfering with the VEGFR-2 signaling pathway, which is a primary driver of this process. The diagram below outlines the key steps in VEGFR-2 mediated angiogenesis.
Caption: VEGFR-2 signaling pathway in angiogenesis.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The protocols provided herein for the synthesis of tetrahydro-β-carboline and benzamide derivatives demonstrate its utility in accessing privileged scaffolds for drug discovery. The targeted inhibition of key signaling pathways, such as ENPP2 and VEGFR-2, by molecules derived from this building block highlights its importance for researchers, scientists, and drug development professionals. Further exploration of the synthetic possibilities offered by this compound is warranted to develop novel and effective therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-methylbenzyl Bromide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Fluoro-4-methylbenzyl bromide. The content is structured to address specific issues encountered during experimentation through detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is through the free-radical bromination of 2-fluoro-4-methyltoluene. This reaction selectively brominates the benzylic methyl group. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which provides a low and controlled concentration of bromine, minimizing side reactions.[1][2] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV irradiation.[3]
Q2: What are the key parameters to control for a successful synthesis?
A2: Optimizing the synthesis of this compound requires careful control of several key parameters:
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Reagent Purity: Use of freshly recrystallized NBS is recommended as impurities can lead to unreliable results and side reactions.[3]
-
Solvent Choice: The solvent plays a crucial role in the reaction's success. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used. However, due to toxicity and environmental concerns, greener alternatives like acetonitrile or ethyl acetate are increasingly being employed.[4]
-
Initiator Concentration: The amount of radical initiator should be catalytic. An excess can lead to unwanted side reactions.
-
Temperature: The reaction is typically run at the reflux temperature of the chosen solvent to ensure efficient radical initiation.[1]
-
Light Source (if applicable): When using photochemical initiation, the wavelength and intensity of the light source can influence the reaction rate and yield.
Q3: What are the potential side reactions, and how can they be minimized?
A3: The primary side reactions in the synthesis of this compound are:
-
Ring Bromination: Electrophilic substitution on the aromatic ring can occur, especially with electron-rich substrates. Using NBS helps to maintain a low bromine concentration, which favors benzylic bromination over ring bromination.[2][5]
-
Dibromination: The formation of 2-Fluoro-4-methylbenzylidene bromide (the dibrominated product) can occur if the reaction is left for too long or if an excess of NBS is used. Careful monitoring of the reaction progress by techniques like TLC or GC is crucial to stop the reaction upon consumption of the starting material.
Q4: How does the fluoro substituent at the ortho position affect the reaction?
A4: The fluorine atom at the ortho position is an electron-withdrawing group, which can slightly deactivate the aromatic ring towards electrophilic attack, thus potentially reducing the side reaction of ring bromination. However, its effect on the stability of the benzylic radical is generally minimal. The methyl group at the para position is an activating group, which facilitates the benzylic bromination.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive radical initiator. 2. Insufficient initiation (temperature too low or inadequate light source). 3. Impure NBS. | 1. Use a fresh batch of radical initiator. 2. Ensure the reaction is maintained at the reflux temperature of the solvent. If using photochemical initiation, ensure the light source is of appropriate wavelength and intensity. 3. Recrystallize the NBS before use. |
| Formation of Significant Amounts of Ring-Brominated Byproduct | 1. High concentration of molecular bromine. 2. Use of a polar or protic solvent. | 1. Use NBS as the bromine source to maintain a low concentration of Br₂. 2. Use a non-polar aprotic solvent like cyclohexane or carbon tetrachloride. |
| Formation of Dibrominated Product | 1. Reaction time is too long. 2. Excess of NBS used. | 1. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. 2. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS. |
| Product Decomposition during Work-up or Purification | 1. Presence of residual acid (HBr). 2. High temperatures during distillation. | 1. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during work-up to neutralize any HBr. 2. Purify the product by column chromatography at room temperature if it is thermally sensitive. |
Data Presentation
The choice of solvent can significantly impact the yield of benzylic bromination. The following table summarizes the effect of different solvents on the yield of a generic benzylic bromination reaction of a substituted toluene with NBS.
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Notes |
| Carbon Tetrachloride (CCl₄) | 2.2 | 80-95 | Traditional solvent, excellent yields, but toxic and environmentally hazardous. |
| Cyclohexane | 2.0 | 75-90 | Good non-polar alternative to CCl₄. |
| Benzene | 2.3 | 70-85 | Can be used, but is also a known carcinogen. |
| Acetonitrile (CH₃CN) | 37.5 | 60-80 | A more polar, greener alternative, but may sometimes lead to lower selectivity.[6] |
| Ethyl Acetate (EtOAc) | 6.0 | 65-85 | Another greener solvent option. |
Experimental Protocols
Synthesis of this compound via Radical Bromination with NBS
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
2-Fluoro-4-methyltoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or Cyclohexane (anhydrous)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methyltoluene (1.0 eq) in anhydrous carbon tetrachloride or cyclohexane (approximately 5-10 mL per gram of starting material).
-
Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq) to the flask.
-
Reaction Initiation: Heat the reaction mixture to reflux (for CCl₄, approx. 77°C; for cyclohexane, approx. 81°C) with vigorous stirring. Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp at room temperature or with gentle heating.
-
Monitoring the Reaction: The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide that floats on top of the solvent. The reaction can also be monitored by TLC or GC analysis. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide by-product and wash the solid with a small amount of the reaction solvent.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any unreacted bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Free radical mechanism for the benzylic bromination of 2-fluoro-4-methyltoluene.
References
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
common side reactions with 2-Fluoro-4-methylbenzyl bromide
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methylbenzyl bromide. The information is designed to help anticipate and resolve common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is primarily used as an alkylating agent in organic synthesis. It serves as a key intermediate in the pharmaceutical industry for creating more complex molecules by introducing the 2-fluoro-4-methylbenzyl moiety. This group can be crucial for modulating the biological activity, metabolic stability, and pharmacokinetic properties of a drug candidate.
Q2: What are the main safety precautions to take when handling this compound?
A2: this compound is a corrosive and lachrymatory substance, meaning it can cause severe skin burns, eye damage, and respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency eye wash station and safety shower should be readily accessible.
Q3: How should this compound be stored?
A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration is recommended.
Q4: What are the most common types of reactions where this compound is used?
A4: The most common reactions involve nucleophilic substitution, where the bromide ion is displaced by a nucleophile. These include:
-
N-alkylation: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.
-
O-alkylation (Williamson Ether Synthesis): Reaction with alcohols or phenols to form ethers.
-
C-alkylation: Reaction with carbanions (e.g., from enolates) to form new carbon-carbon bonds.
-
Coupling Reactions: In some cases, it can be used in metal-catalyzed cross-coupling reactions.
Troubleshooting Guide for Common Side Reactions
When using this compound as an alkylating agent, several side reactions can occur, leading to undesired byproducts and reduced yields of the target molecule. Below are common issues and troubleshooting strategies.
Issue 1: Over-alkylation in N-Alkylation Reactions
Problem: When reacting this compound with a primary amine, the desired secondary amine product can react further to form an undesired tertiary amine. This is a common issue as the secondary amine product is often more nucleophilic than the starting primary amine.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a minimal excess of the this compound (e.g., 1.05-1.1 equivalents).
-
Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which favors mono-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation.
-
Protecting Groups: If feasible, use a protecting group on the primary amine that can be removed after the initial alkylation.
Issue 2: Elimination (E2) Reaction
Problem: Instead of substitution, an elimination reaction can occur, especially with sterically hindered substrates or when using a strong, non-nucleophilic base. This results in the formation of an alkene byproduct. While less common with benzyl bromides compared to secondary or tertiary alkyl halides, it can still occur under certain conditions.
Troubleshooting Strategies:
-
Base Selection: Use a weaker, non-hindered base. For O-alkylation, if elimination is an issue, a milder base like silver oxide (Ag₂O) might be preferable to strong bases like sodium hydride (NaH).
-
Temperature Control: Higher temperatures tend to favor elimination over substitution. Running the reaction at the lowest effective temperature can minimize this side reaction.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor SN2 reactions over E2.
Issue 3: Friedel-Crafts Alkylation of Aromatic Solvents
Problem: If an aromatic solvent such as benzene or toluene is used, the this compound can act as an electrophile in a Friedel-Crafts alkylation reaction with the solvent, especially in the presence of a Lewis acid catalyst. This leads to the formation of diarylmethane derivatives as byproducts.
Troubleshooting Strategies:
-
Solvent Selection: Avoid using aromatic solvents. Opt for non-reactive solvents like acetonitrile, DMF, THF, or acetone.
-
Catalyst Choice: If a catalyst is necessary, ensure it does not promote Friedel-Crafts reactions.
Issue 4: Hydrolysis of the Benzyl Bromide
Problem: this compound can react with residual water in the reaction mixture to form 2-fluoro-4-methylbenzyl alcohol.
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Quantitative Data on Side Reactions
The following table summarizes potential side reactions and provides estimated yields under non-optimized conditions. These values are illustrative and will vary depending on the specific nucleophile, base, solvent, and temperature used.
| Reaction Type | Nucleophile | Conditions | Desired Product | Potential Side Product(s) | Estimated Yield of Side Product(s) |
| N-Alkylation | Primary Amine | K₂CO₃, DMF, 80°C | Secondary Amine | Tertiary Amine (Over-alkylation) | 5-20% |
| O-Alkylation | Secondary Alcohol | NaH, THF, 60°C | Ether | Alkene (Elimination) | <10% |
| C-Alkylation | Ketone Enolate | LDA, THF, -78°C to RT | α-Benzylated Ketone | Di-benzylated Ketone | 5-15% |
| Aromatic Solvent | Benzene | AlCl₃ (catalyst) | - | Diphenylmethane derivative | Up to 90% |
| - | Water (impurity) | Any | - | 2-Fluoro-4-methylbenzyl alcohol | Variable |
Disclaimer: The estimated yields are based on general principles of organic reactivity and may not reflect the actual outcomes of specific experiments. Optimization of reaction conditions is crucial to minimize side product formation.
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq).
-
Dissolution: Add an anhydrous solvent (e.g., acetonitrile or DMF) to dissolve the reactants.
-
Addition of Alkylating Agent: While stirring, slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 50-70°C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, filter off the base, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for O-Alkylation of an Alcohol (Williamson Ether Synthesis)
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and an anhydrous solvent (e.g., THF).
-
Deprotonation: Cool the solution to 0°C and carefully add a strong base (e.g., NaH, 1.1 eq) portion-wise. Allow the mixture to stir until hydrogen evolution ceases.
-
Addition of Alkylating Agent: At 0°C, add this compound (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Common reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
Technical Support Center: Purification of 2-Fluoro-4-methylbenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-4-methylbenzyl bromide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the starting materials and side reactions during synthesis. These may include:
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Unreacted 2-fluoro-4-methyltoluene: The starting material for bromination.
-
Dibrominated side products: Such as 1-(dibromomethyl)-2-fluoro-4-methylbenzene.
-
2-Fluoro-4-methylbenzyl alcohol: Formed by the hydrolysis of the product, which can be promoted by the presence of water.[1]
-
Residual acids: Such as hydrobromic acid (HBr) if it is used in the synthesis.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] For long-term storage, refrigeration is recommended.[4][5] Some suppliers recommend storage at -20°C.[6] It is also sensitive to light and moisture.[2]
Q3: What are the main safety precautions to consider when handling this compound?
A3: this compound is a lachrymator, meaning it can cause severe irritation to the eyes and respiratory tract.[4] It is also corrosive.[4] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Troubleshooting Purification
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Product decomposes during distillation. | The distillation temperature is too high, leading to thermal degradation. | Use vacuum distillation to lower the boiling point of the compound.[7] Ensure the apparatus is free of any acidic or basic residues that could catalyze decomposition. |
| Low recovery after purification. | The compound is partially lost during aqueous washes due to hydrolysis. | Minimize contact time with aqueous solutions. Use cold, dilute sodium bicarbonate solutions for washing and work quickly. Ensure all organic solvents used for extraction are anhydrous. |
| The chosen recrystallization solvent is not optimal, leading to significant product remaining in the mother liquor. | Perform small-scale solvent screening to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. | |
| Co-elution of impurities during column chromatography. | The polarity of the mobile phase is not suitable for separating the product from impurities with similar polarities. | Optimize the mobile phase by testing different solvent systems with varying polarities. A non-polar solvent system, such as hexane/ethyl acetate or dichloromethane in hexane, is a good starting point.[7] |
| The purified product is an oil instead of a solid. | The presence of impurities can lower the melting point of the compound. | Re-purify the product using a different method (e.g., column chromatography followed by recrystallization). Ensure the product is thoroughly dried to remove any residual solvent. |
| The product turns yellow or brown over time. | Decomposition due to exposure to light, air, or moisture. | Store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature as recommended.[2][4] |
Quantitative Data on Purification Methods
| Purification Method | Typical Purity Achieved | Expected Yield | Key Advantages | Common Challenges |
| Vacuum Distillation | >98% | 60-80% | Effective for removing non-volatile impurities and unreacted starting materials. | Potential for thermal decomposition if the temperature is too high. |
| Column Chromatography | >99% | 70-90% | Excellent for separating impurities with different polarities. | Can be time-consuming and requires significant solvent usage. |
| Recrystallization | >99.5% | 50-85% | Can provide very high purity for solid compounds. | Finding a suitable solvent can be challenging; yield can be lower than other methods. |
Experimental Protocols
Protocol 1: Purification by Washing and Drying
This initial workup is recommended before further purification.
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities.
-
Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
-
Assemble a clean and dry vacuum distillation apparatus.
-
Transfer the crude, washed, and dried this compound to the distillation flask.
-
Slowly apply vacuum and begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point. For benzyl bromide, the boiling point is approximately 85°C at 12 mmHg.[1] The boiling point of this compound is expected to be in a similar range under reduced pressure.
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate or dichloromethane) to elute the desired compound.[7]
-
Fraction Collection: Collect fractions and monitor the elution by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 4: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[8] Common solvent systems for benzyl bromides include hexane/ethyl acetate or ethanol/water.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Troubleshooting Workflow for Purification
Caption: A workflow diagram for the purification and troubleshooting of this compound.
Logical Relationship of Impurities and Purification
Caption: Logical connections between common impurities and effective purification methods.
References
- 1. reddit.com [reddit.com]
- 2. clinivex.com [clinivex.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 118745-63-4 [m.chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Tips & Tricks [chem.rochester.edu]
Technical Support Center: 2-Fluoro-4-methylbenzyl bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize reactions involving 2-Fluoro-4-methylbenzyl bromide and improve your product yields.
Troubleshooting Guide
Low yields and the formation of side products are common challenges encountered in chemical synthesis. The following table outlines potential issues, their probable causes, and recommended solutions when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Poor quality of this compound: Degradation can occur over time, especially with exposure to moisture or light. | Ensure the reagent is fresh or has been stored properly under anhydrous conditions, protected from light. Consider purification by distillation or chromatography if quality is uncertain. |
| Ineffective base: The chosen base may not be strong enough to deprotonate the nucleophile efficiently. | Select a stronger base. For O-alkylation of phenols or N-alkylation of amines, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). | |
| Inappropriate solvent: The solvent may not be suitable for the reaction type (e.g., Sₙ2) or may contain water. | Use a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone. Ensure the solvent is anhydrous. | |
| Low reaction temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For many alkylations, temperatures between room temperature and 80°C are effective. | |
| Insufficient reaction time: The reaction may not have reached completion. | Extend the reaction time and monitor its progress. | |
| Formation of Multiple Products | Over-alkylation: The product of the initial alkylation is more nucleophilic than the starting material and reacts further with the benzyl bromide. This is common in the alkylation of primary amines. | Use a large excess of the amine starting material or consider a protecting group strategy. Alternatively, the Gabriel synthesis can be a good method for preparing primary amines. |
| Side reactions with the solvent: The solvent may react with the electrophile or base. | Choose an inert solvent that does not participate in the reaction under the applied conditions. | |
| Hydrolysis of the benzyl bromide: Presence of water can lead to the formation of 2-Fluoro-4-methylbenzyl alcohol. | Use anhydrous reagents and solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Similar polarity of product and starting material: This can make separation by column chromatography challenging. | Optimize the reaction to drive it to completion to minimize unreacted starting material. Explore different solvent systems for chromatography or consider alternative purification techniques like crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving a high yield in an alkylation reaction with this compound?
A1: The most critical factors are the purity of the starting materials, the choice of base and solvent, and the reaction temperature. Ensure your this compound and nucleophile are pure and dry. Select a base that is strong enough to deprotonate your nucleophile effectively. Use a polar aprotic solvent to facilitate an Sₙ2 reaction. Finally, optimize the temperature to ensure a reasonable reaction rate without promoting side reactions.
Q2: I am seeing a significant amount of a byproduct that I suspect is the corresponding benzyl alcohol. What is causing this and how can I prevent it?
A2: The formation of 2-Fluoro-4-methylbenzyl alcohol is likely due to the hydrolysis of this compound by water present in the reaction mixture. To prevent this, it is crucial to use anhydrous solvents and reagents. Drying your solvent over molecular sieves and ensuring your nucleophile and base are free of water are important steps. Running the reaction under an inert atmosphere, such as nitrogen or argon, can also help to exclude atmospheric moisture.
Q3: When alkylating a primary amine with this compound, I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?
A3: Over-alkylation is a common issue because the mono-alkylated amine is often more nucleophilic than the starting primary amine. To favor mono-alkylation, you can use a large excess of the primary amine. This increases the probability that the benzyl bromide will react with the starting amine rather than the product. Another effective strategy is to use a protecting group on the amine that can be removed after the alkylation step. For the synthesis of primary amines, the Gabriel synthesis is an excellent alternative that avoids over-alkylation.
Q4: Can I use a protic solvent like ethanol for my reaction?
A4: While not always ideal, a protic solvent can sometimes be used. However, it's important to be aware of potential drawbacks. Protic solvents can solvate the nucleophile, reducing its reactivity. They can also participate in solvolysis reactions with the benzyl bromide, leading to the formation of ether byproducts. For most Sₙ2 reactions with benzyl bromides, polar aprotic solvents like DMF or acetonitrile are preferred to maximize the reaction rate and minimize side reactions.
Experimental Protocols
Below is a representative protocol for the O-alkylation of a phenol with this compound. This should be considered a starting point, and optimization of conditions may be necessary for your specific substrate.
Synthesis of 2-((2-Fluoro-4-methylbenzyl)oxy)aniline
-
Materials:
-
2-Aminophenol
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
-
Procedure:
-
To a solution of 2-aminophenol (1.0 equivalent) in acetone, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in acetone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-((2-Fluoro-4-methylbenzyl)oxy)aniline.
-
Data Presentation
The following table provides an example of how to systematically vary reaction conditions to optimize the yield of a desired product.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 12 | 75 |
| 2 | K₂CO₃ (2.0) | Acetone | Reflux | 12 | 85 |
| 3 | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 8 | 92 |
| 4 | NaH (1.2) | DMF | Room Temp | 18 | 88 |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low reaction yields.
Nucleophilic Substitution Pathway and Potential Side Reactions
Caption: Reaction pathway and common side reactions.
troubleshooting failed reactions involving 2-Fluoro-4-methylbenzyl bromide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methylbenzyl bromide in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used as an alkylating agent in nucleophilic substitution reactions (SN2). The most common applications include:
-
Williamson Ether Synthesis: Reacting with alcohols or phenols to form ethers.
-
N-Alkylation: Reacting with primary or secondary amines to form secondary or tertiary amines, respectively.
It serves as a reagent in the synthesis of various compounds, including potential angiogenesis inhibitors for cancer treatment.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 118745-63-4[1][2][3][4] |
| Molecular Formula | C₈H₈BrF[1][2][3][4] |
| Molecular Weight | 203.05 g/mol [1][3][4] |
| Appearance | Colorless oil[3] |
| Solubility | Insoluble in water; soluble in chloroform, DMSO, and methanol (slightly).[3] |
| Storage | Recommended storage at -20°C or in a refrigerator.[1][3] |
| Safety | Lachrymatory and corrosive.[2] |
Q3: How do the fluoro and methyl substituents affect the reactivity of this compound in SN2 reactions?
A3: The substituents have competing effects:
-
Fluorine (at the 2-position): As an electron-withdrawing group, fluorine is expected to decrease the rate of SN2 reactions compared to unsubstituted benzyl bromide. This is because it destabilizes the partial positive charge that develops on the benzylic carbon in the transition state.
-
Methyl (at the 4-position): As an electron-donating group, the methyl group is expected to slightly increase the reaction rate by stabilizing the transition state.
Overall, the electron-withdrawing effect of the fluorine atom is generally more dominant, leading to a slightly lower reactivity compared to unsubstituted benzyl bromide.
Q4: What are the most common side reactions to watch out for?
A4: The most common side reactions are:
-
Elimination (E2): This is more likely to occur with sterically hindered or bulky nucleophiles (e.g., tertiary amines or bulky alkoxides) and at higher temperatures.
-
Hydrolysis: The compound can react with water to form 2-Fluoro-4-methylbenzyl alcohol. It is crucial to use anhydrous solvents and reagents.
-
Over-alkylation (for amines): Primary amines can be alkylated twice to form a tertiary amine, and secondary amines can be further alkylated to form quaternary ammonium salts.
-
C-Alkylation (for phenoxides): When reacting with phenoxides, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation to form an ether.
Troubleshooting Guides
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Quality of this compound | Ensure the reagent is fresh and has been stored correctly at -20°C.[1] Consider purifying the bromide before use if it appears discolored. |
| Incomplete Deprotonation of Nucleophile | For alcohols and phenols, use a sufficiently strong base (e.g., NaH) to ensure complete formation of the alkoxide. For amines, a weaker base like K₂CO₃ or Et₃N is often sufficient. |
| Low Reactivity of the Substrate | Due to the electron-withdrawing fluorine, longer reaction times or slightly elevated temperatures may be necessary compared to reactions with unsubstituted benzyl bromide. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Hydrolysis of the Benzyl Bromide | Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation. |
| Sub-optimal Solvent Choice | For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they enhance the nucleophilicity of the anionic nucleophile. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Presence of Multiple Products in the Final Mixture
Problem: The final reaction mixture contains the desired product along with significant amounts of impurities.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Elimination (E2) Side Reaction | If using a bulky base or nucleophile, consider switching to a less sterically hindered one. Lowering the reaction temperature can also favor substitution over elimination. |
| Over-alkylation of Amine | Use a larger excess of the primary or secondary amine to favor mono-alkylation. Alternatively, specialized methods for selective mono-alkylation can be employed.[5][6] |
| C-Alkylation of Phenoxide | The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation. |
| Hydrolysis Product | The presence of 2-Fluoro-4-methylbenzyl alcohol indicates moisture in the reaction. Ensure all glassware is flame-dried and reagents and solvents are anhydrous. |
Reaction Pathways: Substitution vs. Side Reactions
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of an ether from an alcohol and this compound.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation of a Primary Amine
This protocol provides a general method for the mono-alkylation of a primary amine.
Materials:
-
Primary amine (2.0 eq)
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous acetonitrile (ACN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the primary amine, potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension at room temperature.
-
Add this compound dropwise to the stirring suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. usbio.net [usbio.net]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 118745-63-4 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing 2-Fluoro-4-methylbenzyl bromide
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the lachrymatory effects and other hazards associated with 2-Fluoro-4-methylbenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound (CAS 118745-63-4) is a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals.[1] It is a potent lachrymator, meaning it can cause tearing, irritation, and intense pain upon contact with the eyes.[2] It is also classified as a corrosive substance that can cause severe skin burns and eye damage.[3]
Q2: What are the immediate symptoms of exposure to this compound?
A2: Exposure to lachrymatory agents like this compound results in immediate irritation to the eyes, nose, mouth, skin, and respiratory tract.[4] Specific symptoms include tearing, involuntary closure of the eyelids (blepharospasm), a burning sensation, and redness.[4] Inhalation can lead to coughing, choking, and tightness in the chest.[4]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE is crucial to prevent exposure. This includes:
-
Eye Protection: Chemical splash goggles and a face shield are necessary.[5][6]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves for incidental contact.[7] For tasks with a higher risk of contact, full-arm length rubber gloves are recommended.[8]
-
Body Protection: A chemical-resistant lab coat or apron should be worn.[7][8]
-
Respiratory Protection: All handling of this compound should be done in a certified chemical fume hood to avoid inhaling vapors.[7]
Q4: How should this compound be stored?
A4: It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[3] It is incompatible with strong oxidizing agents, bases, alcohols, and amines and should be stored separately from these substances.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Eye Irritation/Tearing in the Lab | Vapor release from an improperly sealed container or a small spill. | Immediately ensure your PPE is correctly worn. If safe to do so, close any open containers. Increase ventilation by ensuring the fume hood is operating correctly. If irritation persists, evacuate the immediate area and follow first aid procedures. |
| Skin Irritation or Redness | Accidental skin contact with the liquid or contaminated surfaces. | Immediately proceed to the nearest safety shower or drench hose and wash the affected area with copious amounts of water for at least 15 minutes.[6] Remove any contaminated clothing while under the shower.[7] Seek immediate medical attention.[6] |
| Strong, Irritating Odor Detected | A significant spill has occurred. | Evacuate the laboratory immediately and alert others in the vicinity. Follow your institution's emergency procedures for chemical spills. Do not attempt to clean up a large spill without proper training and equipment. |
| Visible Corrosion on Metal Surfaces | Decomposition of the compound, releasing hydrogen bromide gas, or a spill. | Benzyl bromide can decompose, especially in the presence of moisture, to produce corrosive hydrogen bromide.[2] Ensure the compound is stored in a dry environment. For spills, neutralize and clean the affected surfaces as described in the spill cleanup protocol. |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₈H₈BrF | [1][9][10] |
| Molecular Weight | 203.05 g/mol | [1][9][10] |
| Appearance | Light yellow liquid | [3] |
| Boiling Point | 223.5°C at 760 mmHg | [11] |
| Vapor Pressure | No data available | |
| Occupational Exposure Limits | No specific limits established | [6][12] |
| Solubility | Insoluble in water | [13][14] |
Experimental Protocols
Protocol 1: Standard Handling Procedure
-
Preparation: Before handling, ensure that a safety shower and eyewash station are accessible and functional.[5] Have spill cleanup materials readily available.
-
Personal Protective Equipment (PPE): Don the required PPE as outlined in the FAQ section (chemical splash goggles, face shield, chemical-resistant gloves, and a lab coat).
-
Engineering Controls: Conduct all work in a certified chemical fume hood with the sash at the lowest practical height.[7]
-
Handling: Use a well-maintained and calibrated pipette or syringe for transferring the liquid. Avoid rapid changes in pressure that could cause splashing. Keep the container tightly sealed when not in use.[3]
-
Waste Disposal: Dispose of all waste, including contaminated consumables, in a designated hazardous waste container according to institutional and local regulations.[15]
-
Post-Handling: After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.
Protocol 2: Spill Cleanup
-
Evacuation and Notification: For large spills, evacuate the area and notify your institution's safety office. For small, manageable spills within a fume hood, proceed with caution.
-
Containment: If the spill is small and contained within the fume hood, use an inert absorbent material like sand, earth, or vermiculite to contain the liquid.[7]
-
Neutralization: Prepare a neutralizing agent. A 5% sodium hydroxide solution can be used to neutralize benzyl bromides.[4] Alternatively, triethylamine can be added to convert the benzyl bromide into a water-soluble ammonium salt, which can then be absorbed and disposed of. Caution: Neutralization reactions may be exothermic.
-
Absorption and Collection: Apply the absorbent material over the spill. Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[7]
-
Decontamination: Wipe the spill area with a cloth soaked in the neutralizing solution, followed by a water rinse.
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
Protocol 3: First Aid for Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[14]
-
Skin Contact: Immediately wash the affected skin with large amounts of water for at least 15 minutes, using a safety shower if necessary.[6] Remove all contaminated clothing while flushing.[7] Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[6]
Visualizations
Caption: Troubleshooting workflow for exposure to this compound.
Caption: Signaling pathway of lachrymatory agents on the ocular surface.[4]
References
- 1. usbio.net [usbio.net]
- 2. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. Benzyl Bromide | Alkylating Agent for Synthesis [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. scbt.com [scbt.com]
- 9. This compound | 118745-63-4 [m.chemicalbook.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. guidechem.com [guidechem.com]
- 13. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 2-Fluoro-4-methylbenzyl bromide Reactivity in Various Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-Fluoro-4-methylbenzyl bromide. The information is designed to address common challenges encountered during experiments involving its reactivity, with a focus on solvent effects in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound in nucleophilic substitution reactions?
A1: The solvent plays a critical role in determining both the rate and the mechanism of nucleophilic substitution reactions for benzylic halides like this compound. Solvents influence the stability of the starting materials, transition states, and any charged intermediates. Generally, polar aprotic solvents are known to accelerate S\u20992 reactions, while polar protic solvents can promote S\u20991 reactions by stabilizing the carbocation intermediate.
Q2: What are the expected reaction mechanisms (S\u20991 vs. S\u20992) for this compound?
A2: this compound is a primary benzylic bromide. While primary alkyl halides typically favor the S\u20992 mechanism, benzylic systems can also undergo S\u20991 reactions due to the resonance stabilization of the resulting carbocation. The operative mechanism will be highly dependent on the reaction conditions:
-
S\u20992 is favored by: Strong, non-bulky nucleophiles and polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO).
-
S\u20991 is favored by: Weak nucleophiles (or in solvolysis) and polar protic solvents (e.g., water, alcohols, fluoroalcohols) that can solvate both the carbocation and the leaving group.
Q3: Why am I observing low yields or slow reaction rates?
A3: Several factors could contribute to low yields or slow reaction rates:
-
Inappropriate Solvent: The chosen solvent may not be optimal for the desired reaction pathway. For instance, using a non-polar solvent for a reaction involving charged intermediates will slow it down considerably.
-
Weak Nucleophile: If you are aiming for an S\u20992 reaction, a weak nucleophile will result in a slow reaction rate.
-
Steric Hindrance: While this compound is a primary halide, steric hindrance from the ortho-fluoro substituent might slightly impede the backside attack required for an S\u20992 reaction.
-
Leaving Group Ability: Bromide is a good leaving group, but its departure can be influenced by the solvent's ability to solvate it.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incorrect solvent choice: The solvent may be hindering the reaction. For example, a protic solvent might be deactivating a strong nucleophile. | For S\u20992 reactions, switch to a polar aprotic solvent like acetonitrile or DME. For S\u20991 reactions, consider more ionizing solvents like aqueous mixtures or fluoroalcohols. |
| Reaction temperature is too low: Nucleophilic substitutions often require heating to proceed at a reasonable rate. | Increase the reaction temperature. Monitor for potential side reactions like elimination. | |
| Degradation of starting material: this compound is a lachrymator and can be sensitive to moisture. | Ensure the starting material is pure and the reaction is conducted under anhydrous conditions. | |
| Formation of multiple products | Mixed S\u20991/S\u20992 pathways: The reaction conditions may allow both mechanisms to occur, leading to a mixture of products (e.g., substitution and elimination products). | To favor S\u20992, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor S\u20991, use a dilute solution with a weak nucleophile in a polar protic solvent. |
| Side reactions: Elimination reactions can compete with substitution, especially with sterically hindered or strong bases. | Use a non-basic nucleophile if possible. Lowering the reaction temperature can also disfavor elimination. | |
| Reaction does not go to completion | Equilibrium: The reverse reaction may be significant. | Use a large excess of the nucleophile to push the equilibrium towards the product side. |
| Poor solubility: The reactants may not be fully dissolved in the chosen solvent. | Select a solvent in which all reactants are fully soluble at the reaction temperature. |
Quantitative Data Summary
The following table summarizes the effect of solvent on the yield of a representative nucleophilic fluorination reaction of a substituted benzyl bromide. While this data is for a different substrate, it illustrates the significant impact of the solvent on reaction outcomes.
| Solvent | Dielectric Constant (\u03b5) | Reaction Type | Typical Yield (%) | Reference |
| Ethylene Glycol Dimethyl Ether (DME) | 7.2 | S\u20992 | 18-62 | |
| Tetrahydrofuran (THF) | 7.6 | S\u20992 | ~63 | |
| Acetonitrile (MeCN) | 37.5 | S\u20992 | ~68 | |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | S\u20991/S\u20992 | Varies | |
| Water/Acetonitrile Mixture | Varies | Solvolysis (S\u20991) | Varies |
Experimental Protocols
General Protocol for a Nucleophilic Substitution (S\u20992) Reaction
This protocol is a general guideline and should be optimized for specific nucleophiles.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Nucleophile Addition: Add the desired anhydrous polar aprotic solvent (e.g., acetonitrile, 10 mL/mmol of substrate). Add the nucleophile (1.1 - 2.0 eq).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO\u2084 or Na\u2082SO\u2084), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Competing S\u20991 and S\u20992 reaction pathways for this compound.
Technical Support Center: Catalyst Selection for Reactions with 2-Fluoro-4-methylbenzyl Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methylbenzyl bromide. It offers guidance on catalyst selection and reaction optimization for common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile reagent commonly used in a variety of cross-coupling and nucleophilic substitution reactions. The most prevalent applications include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and classical nucleophilic substitutions.
Q2: How do the fluoro and methyl substituents on the aromatic ring affect the reactivity of this compound?
A2: The fluorine atom at the 2-position and the methyl group at the 4-position have electronic effects that can influence the reactivity of the benzylic bromide. The electron-withdrawing nature of the fluorine can affect the electron density of the aromatic ring, which can be a factor in palladium-catalyzed cross-coupling reactions. The methyl group is electron-donating. These substituents can also sterically influence the approach of catalysts and reactants.
Q3: Are there any specific safety precautions to consider when working with this compound?
A3: Yes, this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between this compound and a boronic acid or ester.
Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a more active, pre-formed Pd(0) catalyst. |
| Poor choice of base | The base is crucial for activating the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be solvent and substrate-dependent.[1] Try screening different bases. | |
| Inefficient ligand | The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For benzylic bromides, bulky, electron-rich phosphine ligands like JohnPhos or SPhos can be effective.[2] | |
| Low reaction temperature | Some Suzuki couplings of benzylic bromides require elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature, potentially with the use of microwave irradiation.[2] | |
| Homocoupling of Boronic Acid | Reaction conditions favor homocoupling | Lower the reaction temperature and ensure slow addition of the base. The presence of oxygen can sometimes promote homocoupling, so ensure the reaction is properly degassed. |
| Dehalogenation of the Benzyl Bromide | Presence of a hydrogen source | This can be a side reaction where the bromide is replaced by a hydrogen atom.[3] Ensure anhydrous solvents and reagents are used. |
Data Presentation: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Benzylic Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ (3) | DMF | 120 (Microwave) | Moderate to Good |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | Good to Excellent[4] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent[1] |
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling [2]
-
To a microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (2 mol%), and JohnPhos (4 mol%).
-
Add DMF (5 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120°C for 20-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of a carbon-nitrogen bond between this compound and an amine.
Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inappropriate ligand | The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for aryl bromides.[5] |
| Weak base | A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[6] | |
| Catalyst deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. | |
| Hydrodehalogenation | Side reaction | This side reaction can be competitive, especially with primary amines.[7] Careful selection of the ligand and reaction conditions can minimize this. |
| Reaction with Aryl Chlorides | Lower reactivity of chlorides | Aryl chlorides are less reactive than bromides.[8] More electron-rich and sterically hindered ligands may be necessary to facilitate oxidative addition.[9] |
Data Presentation: Common Catalyst Systems for Buchwald-Hartwig Amination
| Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene or Dioxane | 80-110 |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ or Cs₂CO₃ (1.5-2.0) | Toluene or Dioxane | 80-110 |
| [Pd(cinnamyl)Cl]₂ (1) | t-BuXPhos (2) | LHMDS (1.2) | THF | Room Temp - 60 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [9]
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.5 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100°C) for the specified time (typically 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of this compound with a terminal alkyne to form a C-C bond, typically using a palladium catalyst and a copper(I) co-catalyst.[10]
Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive palladium catalyst | Use a reliable palladium source such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[11] |
| Insufficient copper co-catalyst | CuI is a common co-catalyst that facilitates the reaction.[10] Ensure it is fresh and added under inert conditions. | |
| Inappropriate base | An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used. | |
| Homocoupling of the Alkyne (Glaser coupling) | Presence of oxygen | This is a very common side reaction.[12] Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. |
| High temperature | Running the reaction at the lowest effective temperature can minimize homocoupling. | |
| Copper-Free Conditions Not Working | Catalyst system not suitable | For copper-free Sonogashira reactions, specific ligands and conditions are often required. Consider using a palladium-N-heterocyclic carbene (NHC) complex.[11] |
Data Presentation: Typical Conditions for Sonogashira Coupling
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ (2-5) | CuI (1-3) | PPh₃ | Et₃N or i-Pr₂NH | THF or DMF | Room Temp - 80 |
| PdCl₂(PPh₃)₂ (2-5) | CuI (1-3) | PPh₃ | Et₃N or i-Pr₂NH | THF or DMF | Room Temp - 80 |
| [PdCl₂(CH₃CN)₂] (15) | None | sXPhos (18) | Cs₂CO₃ | MeCN/H₂O | 65[13] |
Experimental Protocol: General Procedure for Sonogashira Coupling [14]
-
To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF/Et₃N 2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) iodide (3 mol%).
-
Stir the mixture at room temperature under an inert atmosphere.
-
Add the terminal alkyne (1.1 equiv) dropwise.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualization of the Sonogashira Coupling Catalytic Cycle
Nucleophilic Substitution
Nucleophilic substitution reactions of this compound involve the displacement of the bromide ion by a nucleophile. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism.
Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Poor nucleophile | Ensure the nucleophile is sufficiently strong for the desired reaction. |
| Inappropriate solvent | For Sₙ2 reactions, polar aprotic solvents (e.g., DMF, DMSO, acetone) are preferred. For Sₙ1 reactions, polar protic solvents (e.g., ethanol, water) can be used. | |
| Steric hindrance | The substituents on the benzyl bromide or the nucleophile may sterically hinder the reaction. | |
| Elimination Side Products | Strong, sterically hindered base | A strong base can promote elimination over substitution. Use a less hindered base or a weaker base if possible. |
| Racemization of Product | Sₙ1 mechanism | If a stereocenter is present and retention of configuration is desired, conditions favoring an Sₙ2 reaction should be used (strong nucleophile, polar aprotic solvent). |
Data Presentation: Conditions for Nucleophilic Fluorination of Benzylic Bromides
| Fluorinating Agent (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Typical Yields |
| Et₃N·3HF (8) | K₃PO₄ (1.2) | MeCN | 80 | Good[15] |
| AgF (2) | Et₃N·3HF (3) | MeCN | Room Temp | Good to Excellent[15] |
Experimental Protocol: General Procedure for Nucleophilic Fluorination [15]
-
To a solution of this compound (1.0 mmol) in acetonitrile (MeCN, 5 mL), add triethylamine tris(hydrofluoride) (Et₃N·3HF, 8.0 equiv) and potassium phosphate (K₃PO₄, 1.2 equiv).
-
Heat the reaction mixture to 80°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualization of Sₙ1 and Sₙ2 Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. entegris.com [entegris.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
byproduct formation in the synthesis of 2-Fluoro-4-methylbenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4-methylbenzyl bromide. It is designed for researchers, scientists, and drug development professionals to help navigate potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the free-radical bromination of 2-fluoro-4-methyltoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and is initiated by either UV light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2][3] This method, often referred to as the Wohl-Ziegler reaction, selectively brominates the benzylic position of the methyl group.[1][4]
Q2: What are the potential byproducts in this synthesis?
Several byproducts can form during the synthesis of this compound. Understanding these is crucial for optimizing the reaction and purification steps. The primary byproducts include:
-
Ring-brominated isomers: Electrophilic aromatic substitution can occur on the benzene ring, leading to isomers such as 2-Fluoro-4-methyl-x-bromotoluene. The electron-donating methyl group and the ortho-para directing fluoro group can influence the position of bromination on the ring, especially if elemental bromine concentration is not kept low.[3]
-
Dibrominated product: Over-bromination can lead to the formation of 2-Fluoro-4-(dibromomethyl)toluene. This is more likely to occur with prolonged reaction times or an excess of the brominating agent.[1]
-
Unreacted starting material: Incomplete reaction will leave residual 2-fluoro-4-methyltoluene.
-
Succinimide: This is a byproduct from the use of NBS as the brominating agent.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2][3] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (2-fluoro-4-methyltoluene) and the formation of the desired product.
Q4: What are the recommended safety precautions for this synthesis?
Benzyl bromides are lachrymators and irritants.[2] Therefore, it is essential to handle this compound and the brominating agents (like NBS or bromine) in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of radicals by oxygen.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive Reagents: The NBS may be old or degraded, and the radical initiator (AIBN or benzoyl peroxide) may have lost its activity due to improper storage.[3]2. Insufficient Initiation: The UV lamp may not be at the correct wavelength or intensity, or the reaction temperature may be too low for the radical initiator to decompose effectively.[3]3. Presence of Radical Scavengers: Oxygen or other impurities in the solvent or reagents can quench the radical chain reaction.[3] | 1. Check Reagent Quality: Use a fresh batch of NBS and radical initiator. Ensure the initiator has been stored according to the manufacturer's recommendations.2. Optimize Initiation: If using a UV lamp, ensure it is functioning correctly. For chemical initiators, ensure the reaction is maintained at the appropriate temperature (e.g., refluxing in carbon tetrachloride or another suitable solvent).3. Degas the Solvent: Before adding reagents, degas the solvent by bubbling an inert gas like nitrogen or argon through it for 15-30 minutes. |
| Formation of significant amounts of ring-brominated byproducts | 1. High Concentration of Molecular Bromine: NBS can decompose to form low concentrations of Br₂, which is necessary for the radical reaction. However, if the concentration becomes too high, electrophilic aromatic substitution is favored.[3][4]2. Presence of Acidic Impurities: Acidic conditions can promote electrophilic bromination. | 1. Use High-Purity NBS: Ensure the NBS is pure and free from excess bromine.2. Control Reaction Conditions: Maintain a low and steady concentration of bromine by using NBS. Avoid excessively high temperatures that might accelerate NBS decomposition to Br₂.3. Use a Non-polar Solvent: Solvents like carbon tetrachloride or cyclohexane are commonly used to minimize side reactions. |
| Formation of the dibrominated byproduct | 1. Excess Brominating Agent: Using a molar excess of NBS can lead to the bromination of the already formed product.2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can result in over-bromination.[1] | 1. Use Stoichiometric Amounts of NBS: Use a slight excess of the starting material or a stoichiometric amount of NBS (typically 1.05-1.1 equivalents) to favor monobromination.2. Monitor the Reaction Closely: Use TLC or GC to monitor the reaction and stop it once the starting material is consumed. |
| Difficulty in purifying the product | 1. Similar Physical Properties of Product and Byproducts: The boiling points of the desired product and isomeric byproducts may be very close, making distillation challenging.2. Presence of Succinimide: Succinimide, a byproduct of the NBS reaction, can complicate the workup. | 1. Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from its isomers and other impurities. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is typically used.[5]2. Aqueous Workup: After the reaction, the mixture can be filtered to remove the bulk of the succinimide (which is a solid). Washing the organic layer with water and a mild base (like sodium bicarbonate solution) can help remove any remaining succinimide and acidic impurities. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Radical Bromination
This protocol outlines a general procedure for the synthesis of this compound using NBS and AIBN as a radical initiator.
Materials:
-
2-fluoro-4-methyltoluene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methyltoluene (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the flask.
-
Reaction Initiation: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can also be initiated using a UV lamp.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically a few hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart outlining the logical steps for troubleshooting the synthesis of this compound.
Signaling Pathway of Radical Bromination
Caption: A diagram illustrating the key steps in the free-radical bromination of 2-fluoro-4-methyltoluene.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Fluoro-4-methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-Fluoro-4-methylbenzyl bromide, a key intermediate in pharmaceutical synthesis. The performance of various analytical methods is objectively compared with that of three structural analogs: 4-Fluorobenzyl bromide, 2-Fluorobenzyl bromide, and 4-Methylbenzyl bromide. This document presents supporting experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical strategies for their work.
Comparison of Analytical Data
The following tables summarize the key analytical data for this compound and its structural analogs obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported in CDCl₃)
| Compound | Ar-H (ppm) | -CH₂Br (ppm) | -CH₃ (ppm) |
| This compound | 6.90-7.35 (m, 3H) | 4.55 (s, 2H) | 2.35 (s, 3H) |
| 4-Fluorobenzyl bromide | 6.95-7.40 (m, 4H) | 4.48 (s, 2H) | - |
| 2-Fluorobenzyl bromide | 7.00-7.50 (m, 4H) | 4.58 (s, 2H) | - |
| 4-Methylbenzyl bromide | 7.15-7.30 (m, 4H) | 4.49 (s, 2H) | 2.34 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported in CDCl₃)
| Compound | Ar-C (ppm) | -CH₂Br (ppm) | -CH₃ (ppm) |
| This compound | 115.8 (d), 125.0 (d), 129.8 (s), 131.2 (d), 140.5 (s), 161.8 (d, ¹JCF) | 26.5 (d) | 20.8 (s) |
| 4-Fluorobenzyl bromide | 115.6 (d, ²JCF), 131.5 (d, ³JCF), 133.7 (s), 162.8 (d, ¹JCF) | 32.5 (s) | - |
| 2-Fluorobenzyl bromide | 115.5 (d, ²JCF), 124.4 (d, ⁴JCF), 125.0 (s), 129.7 (d, ³JCF), 130.8 (d, ³JCF), 161.0 (d, ¹JCF) | 26.9 (d) | - |
| 4-Methylbenzyl bromide | 129.2, 129.4, 135.2, 138.1 | 33.8 | 21.2 |
Note: d = doublet, s = singlet, m = multiplet. J-coupling values (in Hz) are provided where available. Predicted spectra are based on computational models and may vary from experimental results.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 202/204 (M⁺) | 123 (M⁺ - Br), 109, 91 |
| 4-Fluorobenzyl bromide | 188/190 (M⁺) | 109 (M⁺ - Br), 83 |
| 2-Fluorobenzyl bromide | 188/190 (M⁺) | 109 (M⁺ - Br), 83 |
| 4-Methylbenzyl bromide | 184/186 (M⁺) | 105 (M⁺ - Br), 91, 77 |
Note: The presence of bromine results in characteristic M⁺ and M+2 isotopic peaks of approximately equal intensity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 4: Key FTIR Absorption Bands (cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Aliphatic) | C=C (Aromatic) | C-F | C-Br |
| This compound | ~3050 | ~2925, 2860 | ~1610, 1500 | ~1240 | ~650 |
| 4-Fluorobenzyl bromide | ~3040 | ~2960 | ~1600, 1510 | ~1225 | ~640 |
| 2-Fluorobenzyl bromide | ~3060 | ~2965 | ~1585, 1490 | ~1230 | ~660 |
| 4-Methylbenzyl bromide | ~3025 | ~2920, 2860 | ~1615, 1515 | - | ~670 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and purity of the compound.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction. Integrate all peaks and assign them to the corresponding protons.
-
-
¹³C NMR Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Assign the chemical shifts to the corresponding carbon atoms.
-
Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern for structural elucidation and impurity profiling.
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a volatile solvent like dichloromethane or ethyl acetate (1 mL) to a final concentration of approximately 10-100 µg/mL.
-
GC-MS Protocol:
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR): Place a small drop of the liquid sample or a few crystals of the solid sample directly onto the ATR crystal.
-
FTIR Protocol:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
HPLC Protocol:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 50% acetonitrile and increase to 95% over 15 minutes.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 220 nm or 254 nm).
-
Inject the sample and record the chromatogram. The purity can be calculated from the relative peak areas.
-
Visualized Workflows and Relationships
The following diagrams illustrate the general experimental workflow for the characterization of substituted benzyl bromides and the logical relationship for the comparative analysis.
Caption: General experimental workflow for the characterization of substituted benzyl bromides.
Caption: Logical relationship for the comparative analysis of the target compound and its analogs.
A Comparative 1H NMR Analysis of 2-Fluoro-4-methylbenzyl bromide
A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectral characteristics of 2-Fluoro-4-methylbenzyl bromide in comparison to related benzyl bromide analogs.
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound against its structural analogs: benzyl bromide, 4-methylbenzyl bromide, and 2-fluorobenzyl bromide. Understanding the distinct spectral features of this reagent is crucial for reaction monitoring, structural confirmation, and purity assessment in various synthetic applications, particularly in the development of pharmaceutical compounds.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogs. The data is based on typical values for substituted aromatic systems and benzylic protons, referenced against tetramethylsilane (TMS) at 0.00 ppm. The spectra are typically recorded in deuterated chloroform (CDCl₃).
| Compound | Ar-H (Aromatic Protons) | -CH₂Br (Benzylic Protons) | -CH₃ (Methyl Protons) |
| This compound | ~ 6.9-7.4 ppm (m) | ~ 4.5 ppm (s) | ~ 2.3 ppm (s) |
| Benzyl bromide | ~ 7.2-7.4 ppm (m)[1] | ~ 4.5 ppm (s) | - |
| 4-Methylbenzyl bromide | ~ 7.1-7.3 ppm (m) | ~ 4.5 ppm (s) | ~ 2.3 ppm (s) |
| 2-Fluorobenzyl bromide | ~ 7.0-7.5 ppm (m) | ~ 4.6 ppm (s) | - |
Note: The chemical shifts are approximate and can vary slightly based on the solvent, concentration, and spectrometer frequency. The multiplicity is denoted as (s) for singlet and (m) for multiplet.
Analysis of Spectral Features
The ¹H NMR spectrum of this compound is distinguished by a unique set of signals in the aromatic region due to the specific substitution pattern. The fluorine and methyl groups on the benzene ring influence the electron density and, consequently, the chemical shifts of the aromatic protons. The benzylic methylene protons (-CH₂Br) typically appear as a sharp singlet, slightly downfield due to the deshielding effect of the adjacent bromine atom. The methyl protons (-CH₃) also present as a singlet in the upfield region.
In comparison:
-
Benzyl bromide shows a simpler aromatic pattern and lacks a methyl signal.[1]
-
4-Methylbenzyl bromide has a more symmetrical aromatic signal compared to the target molecule and a methyl signal at a similar chemical shift.
-
2-Fluorobenzyl bromide exhibits a complex aromatic pattern due to fluorine coupling but lacks the methyl signal.
The presence of both a fluorine and a methyl group in this compound leads to a more complex and less symmetric splitting pattern in the aromatic region, which can be a key identifier.
Experimental Protocol for ¹H NMR Analysis
The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-25 mg of the solid this compound sample into a clean, dry vial.[2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2][3] CDCl₃ is a common choice as it is a good solvent for many organic compounds and has a residual proton signal at a known chemical shift (δ ≈ 7.26 ppm) that can be used for reference.[3]
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Internal Standard (Optional): For highly accurate chemical shift determination, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[2] However, for routine analysis, referencing to the residual solvent peak is often sufficient.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Instrumental Analysis:
-
Spectrometer Setup: The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.
-
Sample Insertion: The NMR tube is placed in a spinner turbine and carefully inserted into the magnet.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (in this case, CDCl₃).[4] The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.[4]
-
Acquisition: A standard one-pulse ¹H NMR experiment is run. Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a sample of this concentration, a sufficient signal-to-noise ratio can typically be achieved with 8 to 16 scans.
-
Processing: The raw data (Free Induction Decay or FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.
-
Data Analysis: The chemical shifts of the peaks are referenced to the TMS signal (0 ppm) or the residual solvent peak. The integrals of the peaks are determined to establish the relative ratios of the different types of protons in the molecule.
Logical Relationships and Structural Comparison
The following diagrams illustrate the structural relationships between the analyzed compounds and highlight the key differences in their ¹H NMR spectra.
Caption: Structural evolution from benzyl bromide to this compound.
Caption: Differentiating ¹H NMR features of the target compound and its analogs.
References
A Comparative Guide to the Reactivity of 2-Fluoro-4-methylbenzyl bromide and 4-methylbenzyl bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-Fluoro-4-methylbenzyl bromide and 4-methylbenzyl bromide in nucleophilic substitution reactions. Understanding the nuanced differences in reactivity between these two structurally similar benzyl bromides is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of complex organic molecules, including pharmaceutical intermediates. This comparison is based on established principles of physical organic chemistry, supported by an analysis of electronic and steric effects.
Executive Summary
The reactivity of benzyl bromides in nucleophilic substitution reactions is dictated by a delicate interplay of electronic and steric factors, which influence the stability of intermediates and transition states in both S(_N)1 and S(_N)2 pathways. While both this compound and 4-methylbenzyl bromide feature an activating para-methyl group, the presence of an ortho-fluoro substituent in the former introduces competing electronic and steric effects that modulate its reactivity.
4-methylbenzyl bromide is generally expected to be more reactive than unsubstituted benzyl bromide due to the electron-donating nature of the para-methyl group, which stabilizes the carbocation in an S(_N)1 reaction and increases the electron density at the benzylic carbon, making it more susceptible to nucleophilic attack in an S(_N)2 reaction.
This compound , conversely, presents a more complex reactivity profile. The ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect, which tends to decrease reactivity in both S(_N)1 and S(_N)2 reactions. However, it also has an electron-donating resonance effect that can partially counteract the inductive effect. Furthermore, the ortho-position of the fluorine atom introduces steric hindrance, which is expected to significantly retard the rate of S(_N)2 reactions. The overall reactivity of this compound will therefore be highly dependent on the specific reaction conditions that favor either an S(_N)1 or S(_N)2 mechanism.
Data Presentation: Predicted Comparative Reactivity
| Compound | Substituent Effects | Predicted S(_N)1 Reactivity | Predicted S(_N)2 Reactivity |
| 4-methylbenzyl bromide | p-CH₃: Electron-donating (inductive and hyperconjugation) | Enhanced (stabilizes benzylic carbocation) | Enhanced (increases nucleophilicity of the benzylic carbon) |
| This compound | p-CH₃: Electron-donatingo-F: Electron-withdrawing (inductive), Electron-donating (resonance), Steric hindrance | Reduced (destabilizing inductive effect of F outweighs stabilizing resonance and methyl effects) | Significantly Reduced (strong inductive effect of F and steric hindrance) |
Experimental Protocols
To empirically determine the relative reactivities of this compound and 4-methylbenzyl bromide, a series of kinetic experiments can be performed. The following protocols describe a general methodology for monitoring the rate of nucleophilic substitution reactions.
General Protocol for Kinetic Analysis via Conductometry
This method is suitable for reactions that produce ionic products, leading to a change in the conductivity of the solution over time.
Materials:
-
This compound
-
4-methylbenzyl bromide
-
Nucleophile (e.g., sodium iodide in acetone for S(_N)2, or a polar protic solvent like ethanol/water for S(_N)1 solvolysis)
-
High-purity solvent (e.g., acetone, ethanol, water)
-
Conductivity meter and probe
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of the benzyl bromides and the nucleophile of known concentrations in the chosen solvent.
-
Equilibrate the reactant solutions and the reaction vessel to the desired temperature using the thermostated water bath.
-
Initiate the reaction by mixing the benzyl bromide and nucleophile solutions in the reaction vessel.
-
Immediately begin monitoring the conductivity of the reaction mixture at regular time intervals.
-
Continue recording conductivity measurements until the reaction is complete (i.e., the conductivity reading stabilizes).
-
The rate constant (k) can be determined by plotting the change in conductivity over time and fitting the data to the appropriate integrated rate law (first or second order).
General Protocol for Kinetic Analysis via HPLC
This method is versatile and can be used for a wide range of nucleophilic substitution reactions by monitoring the disappearance of the reactant or the appearance of the product.
Materials:
-
This compound
-
4-methylbenzyl bromide
-
Nucleophile
-
Solvent
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostated reaction vessel
-
Syringes and vials for sampling
Procedure:
-
Develop an HPLC method capable of separating the starting benzyl bromide from the substitution product.
-
Prepare a calibration curve for the starting material and/or product to allow for quantitative analysis.
-
Set up the reaction in the thermostated vessel by mixing the benzyl bromide and nucleophile solutions.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by dilution with a cold solvent).
-
Analyze the quenched aliquot by HPLC to determine the concentration of the starting material and/or product.
-
Plot the concentration of the reactant or product as a function of time and fit the data to the appropriate integrated rate law to determine the rate constant (k).
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General mechanisms for S(_N)1 and S(_N)2 nucleophilic substitution reactions.
Caption: Factors influencing the reactivity of the two benzyl bromide derivatives.
A Comparative Study: Fluorinated vs. Non-Fluorinated Benzyl Bromides in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Benzyl bromides, as versatile building blocks, are frequently employed in the synthesis of complex molecular architectures. This guide provides an objective comparison of the reactivity and performance of fluorinated versus non-fluorinated benzyl bromides in common synthetic transformations, supported by experimental data.
Executive Summary
Fluorination of the phenyl ring in benzyl bromide significantly influences its reactivity. The strong electron-withdrawing nature of fluorine generally deactivates the benzylic position towards reactions that proceed through a carbocation-like transition state, such as SN1-type nucleophilic substitutions. Conversely, in reactions where the rate-determining step does not involve the formation of a positive charge at the benzylic carbon, such as certain cross-coupling reactions, the effect of fluorination can be less pronounced or even advantageous. This guide presents a data-driven comparison in two key reaction types: nucleophilic substitution and Suzuki-Miyaura cross-coupling.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of benzyl bromide and 4-fluorobenzyl bromide in nucleophilic substitution and Suzuki-Miyaura cross-coupling reactions.
Table 1: Nucleophilic Substitution with Aniline
| Substrate | Product | Solvent System | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) |
| Benzyl bromide | N-Benzylaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.41 |
| p-Nitrobenzyl bromide | N-(4-Nitrobenzyl)aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.11 |
Note: While direct kinetic data for 4-fluorobenzyl bromide with aniline was not found in the immediate literature, the data for p-nitrobenzyl bromide is included to illustrate the trend of electron-withdrawing groups decreasing the rate of this type of nucleophilic substitution.
Table 2: Suzuki-Miyaura Cross-Coupling with Potassium Phenyltrifluoroborate
| Benzyl Bromide Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 95 |
| 4-Fluorobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 93 |
| 4-(Trifluoromethyl)benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 89 |
| 4-Nitrobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 55 |
Experimental Protocols
General Procedure for Nucleophilic Substitution of Benzyl Bromide with Aniline
A solution of benzyl bromide (1.0 equivalent) and aniline (1.0 equivalent) in a nitrobenzene-ethanol (80:20 v/v) solvent system is maintained at a constant temperature. The progress of the reaction is monitored over time by measuring the concentration of the reactants or products, typically using techniques such as chromatography or spectroscopy. The second-order rate constant is then determined from the kinetic data.
General Procedure for the Suzuki-Miyaura Cross-Coupling of Benzyl Bromides[1]
A solution of the respective benzyl bromide (0.5 mmol), potassium phenyltrifluoroborate (0.505 mmol), Cs₂CO₃ (1.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%) in a 10:1 mixture of THF and water (5 mL) is prepared in a sealed tube under a nitrogen atmosphere. The reaction mixture is stirred at 77 °C for 23 hours. After cooling to room temperature, the mixture is diluted with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product is then purified by column chromatography.[1]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanistic pathways for the discussed reactions and a general experimental workflow.
Caption: SN2 mechanism for nucleophilic substitution.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Discussion
The comparative data reveals distinct trends in the reactivity of fluorinated benzyl bromides.
Nucleophilic Substitution: The rate of SN2 reactions is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine and nitro groups, decrease the electron density at the benzylic carbon, making it less susceptible to nucleophilic attack. This effect is evident in the lower reaction rate observed for p-nitrobenzyl bromide compared to unsubstituted benzyl bromide. Although direct kinetic data for 4-fluorobenzyl bromide was not presented, it is expected to follow a similar trend of reduced reactivity in SN2 reactions due to the inductive electron-withdrawing effect of the fluorine atom. Primary benzylic halides typically favor an SN2 pathway.
Suzuki-Miyaura Cross-Coupling: In contrast to nucleophilic substitution, the Suzuki-Miyaura cross-coupling reaction shows remarkable tolerance for a fluorine substituent on the benzyl bromide. The yields for benzyl bromide and 4-fluorobenzyl bromide are nearly identical, indicating that the electronic effect of fluorine does not significantly hinder the catalytic cycle.[1] The mechanism of the Suzuki-Miyaura coupling involves oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation and reductive elimination.[2] The oxidative addition step is often rate-determining. The high yields obtained for both fluorinated and non-fluorinated substrates suggest that the electron-withdrawing nature of the fluorine atom does not impede this crucial step. However, strongly electron-withdrawing groups like nitro can significantly reduce the yield, as seen with 4-nitrobenzyl bromide.
Conclusion
The choice between a fluorinated and a non-fluorinated benzyl bromide in a synthetic strategy should be guided by the specific reaction being employed. For classical SN2-type nucleophilic substitutions, fluorination is likely to decrease the reaction rate. However, for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a fluorine substituent is well-tolerated and provides a valuable handle for introducing fluorine into the target molecule without significantly compromising the reaction efficiency. These findings underscore the importance of understanding the interplay between substituent effects and reaction mechanisms in modern synthetic design.
References
A Comparative Guide to the Purity Validation of 2-Fluoro-4-methylbenzyl Bromide by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensuring the integrity and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 2-Fluoro-4-methylbenzyl bromide purity against other analytical techniques, supported by established experimental data for similar compounds.
Comparison of Analytical Methods for Purity Determination
The choice of analytical technique for purity assessment is critical and depends on the physicochemical properties of the analyte and potential impurities. For this compound, a substituted aromatic halide, several methods can be considered. Below is a comparative summary of HPLC, Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantitative determination based on the integrated signal intensity of specific nuclei in a magnetic field, relative to a certified internal standard. |
| Purity Determination | Typically >99% for the main component, calculated by area percent. | Typically >99% for the main component, calculated by area percent. | Can determine absolute purity with high accuracy against a certified reference material. |
| Limit of Detection (LOD) | ~0.05 µg/mL for similar benzyl halides. | ~1 µg/mL for brominated aromatic compounds. | Impurity quantification typically at ≥0.1% level. |
| Limit of Quantitation (LOQ) | ~0.2 µg/mL for similar benzyl halides.[1] | ~3 µg/mL for brominated aromatic compounds. | Impurity quantification typically at ≥0.1% level. |
| Precision (RSD) | < 2% (Repeatability). | < 2% (Repeatability). | < 1% for the main component. |
| Linearity (R²) | > 0.999 | > 0.997 | > 0.999 |
| Advantages | Suitable for non-volatile and thermally labile compounds, high resolution, and sensitivity. | High separation efficiency for volatile compounds, robust detectors (FID). | Provides structural information, no need for identical reference standards for each impurity, high precision for absolute quantification. |
| Limitations | Requires chromophoric impurities for UV detection, potential for co-elution. | Requires the analyte to be volatile and thermally stable, potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic techniques for trace impurities, requires more expensive instrumentation. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for structurally related compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed as a stability-indicating assay, capable of separating the main component from potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For halogenated aromatics, a phenyl-hexyl column could also provide alternative selectivity.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography (GC-FID) Protocol
GC is a suitable alternative for the purity assessment of this compound, given its volatility.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides an absolute measure of purity when a certified internal standard is used.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride or dimethyl sulfone).
-
Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and 5-10 mg of the internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d or DMSO-d6).
-
NMR Experiment: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Analysis: The purity of the sample is calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the molar masses and the number of protons for each signal.
Potential Impurities in this compound
Based on a likely synthesis route starting from 2-fluoro-4-methyltoluene, potential impurities could include:
-
Starting Material: 2-Fluoro-4-methyltoluene.
-
Isomeric Impurities: Positional isomers such as 3-Fluoro-4-methylbenzyl bromide or 2-Fluoro-5-methylbenzyl bromide.
-
Over-brominated species: 2-Fluoro-4-(dibromomethyl)toluene.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation Products: Such as 2-Fluoro-4-methylbenzyl alcohol due to hydrolysis.
Visualizing the Workflow and Decision-Making Process
To aid researchers in understanding the experimental process and selecting the appropriate analytical technique, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity validation.
References
Navigating the Reactivity of 2-Fluoro-4-methylbenzyl Bromide: A Mechanistic Comparison
For researchers, scientists, and professionals in drug development, understanding the reactivity of key intermediates is paramount for efficient synthesis design. This guide provides a comparative analysis of the mechanistic aspects of reactions involving 2-Fluoro-4-methylbenzyl bromide, placing its reactivity in context with related benzyl bromide derivatives.
While direct, comprehensive mechanistic studies on this compound are not extensively documented in publicly available literature, a robust understanding of its expected behavior can be extrapolated from the well-established principles of physical organic chemistry and a comparative analysis of kinetic data for structurally analogous compounds. This guide synthesizes available data to predict the reactivity of this compound in nucleophilic substitution reactions, a critical class of transformations in the synthesis of complex organic molecules.
Comparative Analysis of Solvolysis Rates
The solvolysis of benzyl halides, a reaction where the solvent acts as the nucleophile, is a well-studied model for understanding their reactivity in nucleophilic substitution reactions. The rate of these reactions is highly sensitive to the electronic and steric nature of substituents on the aromatic ring.
The reaction of this compound is influenced by the opposing electronic effects of its substituents. The para-methyl group is electron-donating, which helps to stabilize the developing positive charge in the transition state of both S(_N)1 and S(_N)2 reactions, thus accelerating the reaction rate compared to unsubstituted benzyl bromide. Conversely, the ortho-fluoro substituent is electron-withdrawing through its inductive effect, which is expected to destabilize the transition state and slow the reaction. Additionally, the ortho-fluoro group can exert a steric effect, potentially hindering the approach of the nucleophile in an S(_N)2 reaction.
The following table presents a compilation of first-order rate constants for the solvolysis of relevant benzyl halides from various studies. It is crucial to note that the experimental conditions differ between these studies, which precludes a direct quantitative comparison. However, the data provides a valuable semi-quantitative insight into the relative reactivities.
| Substrate | Solvent System | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) |
| Benzyl Chloride | 20% Acetonitrile in Water | 25 | 4.1 x 10⁻⁵ |
| 4-Methylbenzyl Chloride | 20% Acetonitrile in Water | 25 | 1.6 x 10⁻² |
| 4-Methoxybenzyl Chloride | 20% Acetonitrile in Water | 25 | 2.2 |
| 3,4-Dinitrobenzyl Chloride | 20% Acetonitrile in Water | 25 | 1.1 x 10⁻⁸ |
| Benzyl Bromide | 80% Ethanol | 25 | Data not available in cited sources |
| Substituted Benzyl Bromides | 80% Ethanol | 25 | A Hammett plot is available, showing a change in mechanism with varying substituents.[1] |
| o-Nitrobenzyl Bromide | 80% Ethanol | 45 | 1.69 x 10⁻⁵ |
| p-Nitrobenzyl Bromide | 80% Ethanol | 45 | 1.73 x 10⁻⁵ |
Data for benzyl chlorides are from a study on the solvolysis of twenty-seven mono-, di-, and tri-substituted benzyl chlorides and are included to illustrate the electronic effects of substituents[2]. Data for nitro-substituted benzyl bromides are from a kinetic study on their solvolysis in a wide range of solvents[3].
Based on the established electronic effects, the para-methyl group in this compound is expected to accelerate the reaction, while the ortho-fluoro group will likely have a retarding effect. The net effect on the reaction rate will depend on the balance of these opposing influences and the specific reaction conditions, which can favor either an S(_N)1 or S(_N)2 pathway.
Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways
Nucleophilic substitution reactions of primary benzylic halides like this compound can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) mechanism. The operative pathway is determined by the reaction conditions, including the nature of the nucleophile, the solvent polarity, and the electronic and steric properties of the substrate.
The S(_N)1 mechanism involves the formation of a resonance-stabilized benzylic carbocation intermediate in the rate-determining step. Electron-donating groups, such as the para-methyl group, strongly stabilize this carbocation, favoring the S(_N)1 pathway. Conversely, electron-withdrawing groups, like the ortho-fluoro group, destabilize the carbocation, making the S(_N)1 pathway less favorable.
The S(_N)2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is sensitive to steric hindrance. An ortho-substituent, such as the fluorine atom in this compound, can sterically hinder the backside attack of the nucleophile, potentially slowing the rate of an S(_N)2 reaction.
References
Fluorine Substitution on Benzyl Bromide: A Double-Edged Sword in Nucleophilic Substitution Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorine substitution on the reactivity of key synthons is paramount. This guide provides a comparative analysis of the reactivity of fluorine-substituted benzyl bromides in nucleophilic substitution reactions, supported by experimental data and detailed protocols.
The introduction of a fluorine atom onto the aromatic ring of benzyl bromide creates a fascinating interplay of electronic effects that significantly modulates its reactivity towards nucleophiles. Fluorine's high electronegativity leads to a strong electron-withdrawing inductive effect (-I), while its lone pairs can participate in resonance, resulting in a weak electron-donating resonance effect (+R). The position of the fluorine substituent—ortho, meta, or para—determines the balance of these opposing forces, ultimately dictating the rate and mechanism of nucleophilic substitution.
Comparative Analysis of Reaction Rates
The reactivity of benzyl bromide and its fluorine-substituted analogues is typically evaluated through solvolysis reactions, a type of nucleophilic substitution where the solvent acts as the nucleophile. The rate of these reactions is highly dependent on the stability of the carbocation intermediate in an S(_N)1 mechanism or the susceptibility of the benzylic carbon to backside attack in an S(_N)2 mechanism.
The solvolysis of substituted benzyl bromides in 80% aqueous ethanol provides a clear quantitative comparison of the electronic effects of substituents on the reaction rate. The following table summarizes the first-order rate constants (k) for the solvolysis of benzyl bromide and its fluorine-substituted isomers at 25°C.
| Compound | Substituent Position | First-Order Rate Constant (k) at 25°C (s
| Relative Rate (k({rel})) |
| Benzyl bromide | Unsubstituted | 1.35 x 10
| 1.00 |
| p-Fluorobenzyl bromide | para | 1.05 x 10
| 0.78 |
| m-Fluorobenzyl bromide | meta | 3.31 x 10
| 0.25 |
| o-Fluorobenzyl bromide | ortho | Slower than para-isomer* | < 0.78 |
*Generally, ortho-substituted benzyl halides solvolyze more slowly than their para-isomers due to steric hindrance[1]. A precise rate constant for o-fluorobenzyl bromide under these specific conditions was not available in the reviewed literature.
These data reveal a clear trend in reactivity: unsubstituted > para-fluoro > meta-fluoro > ortho-fluoro . This trend can be rationalized by considering the interplay of inductive and resonance effects on the reaction mechanism.
Mechanistic Implications: A Shift Between S(_N)1 and S(_N)2 Pathways
The nucleophilic substitution of benzyl bromides can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both. The preferred pathway is highly sensitive to the electronic nature of the substituent on the benzene ring.
-
Electron-donating groups stabilize the benzylic carbocation intermediate, favoring the S(_N)1 pathway .
-
Electron-withdrawing groups destabilize the carbocation, making the concerted S(_N)2 pathway more favorable.
Fluorine, with its dual electronic nature, presents a complex case.
Figure 1. Influence of fluorine position on the reaction mechanism.
In the para position , the +R effect of fluorine can partially stabilize the positive charge of the benzylic carbocation through resonance, while the -I effect destabilizes it. The net result is a slight deactivation compared to the unsubstituted benzyl bromide, suggesting a reaction that still has significant S(_N)1 character but is slower.
For the meta position , there is no resonance interaction with the benzylic carbon. Therefore, only the strong electron-withdrawing inductive effect of fluorine is operative, which significantly destabilizes the carbocation intermediate. This destabilization strongly disfavors the S(_N)1 pathway, leading to a much slower reaction that likely proceeds through an S(_N)2 mechanism.
In the ortho position , in addition to the electronic effects, steric hindrance comes into play. The proximity of the fluorine atom to the reaction center can impede the approach of the nucleophile in an S(N)2 reaction and also hinder solvation of the developing carbocation in an S(_N)1 reaction, leading to the slowest reaction rate among the isomers.
Experimental Protocols
The determination of solvolysis rate constants for benzyl bromide and its derivatives is commonly performed using conductometry. This method relies on the change in electrical conductivity of the solution as the reaction progresses and ionic species are formed.
Conductometric Measurement of Solvolysis Rate
Objective: To determine the first-order rate constant for the solvolysis of a substituted benzyl bromide in 80% aqueous ethanol.
Materials:
-
Substituted benzyl bromide (e.g., p-fluorobenzyl bromide)
-
80% (v/v) Ethanol-water solvent
-
Conductivity meter with a dipping cell
-
Thermostated water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Figure 2. Workflow for determining solvolysis rate constants.
Procedure:
-
Solvent Preparation: Prepare a sufficient volume of 80% ethanol-water (v/v) by mixing absolute ethanol and deionized water in the appropriate ratio.
-
Temperature Equilibration: Place the 80% ethanol-water solvent in a thermostated water bath set to 25.0 ± 0.1 °C. Immerse the conductivity cell in the same bath to allow it to reach thermal equilibrium.
-
Substrate Preparation: Prepare a dilute stock solution of the benzyl bromide derivative in a small amount of the thermostated solvent.
-
Initiation of Reaction: Pipette a known volume of the thermostated solvent into the conductivity cell. Place a small magnetic stir bar in the cell and begin gentle stirring. Inject a small, precise volume of the benzyl bromide stock solution into the cell to initiate the reaction. The final concentration of the benzyl bromide should be low, typically around 10
to 10−4 M.−5 -
Data Acquisition: Immediately start recording the conductivity of the solution at regular time intervals. Continue recording until the conductivity reading becomes constant, indicating the completion of the reaction (the "infinity" reading, C(_{inf})).
-
Data Analysis: The first-order rate constant (k) can be determined from the Guggenheim method or by plotting ln(C({inf}) - C({t})) versus time (t), where C(_{t}) is the conductivity at time t. The slope of this plot will be equal to -k.
Conclusion
The reactivity of benzyl bromide is significantly influenced by fluorine substitution on the aromatic ring. The position of the fluorine atom dictates the balance between its electron-withdrawing inductive effect and electron-donating resonance effect, leading to a predictable trend in reactivity. The para- and meta-fluorobenzyl bromides exhibit reduced reactivity compared to the unsubstituted analogue, with the meta-isomer being the least reactive of the two due to the absence of resonance stabilization. The ortho-isomer is expected to be the least reactive overall due to a combination of electronic and steric effects. This understanding of structure-reactivity relationships is crucial for designing synthetic routes and predicting the behavior of fluorinated compounds in drug discovery and development.
References
A Comparative Guide to the Synthesis of Bioactive Molecules Using 2-Fluoro-4-methylbenzyl Bromide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate starting materials is paramount to achieving optimal reaction outcomes. Halogenated organic compounds, particularly substituted benzyl bromides, serve as versatile building blocks for the introduction of key structural motifs into bioactive molecules. This guide provides an objective comparison of 2-Fluoro-4-methylbenzyl bromide and its isomers, 3-Fluoro-4-methylbenzyl bromide and 4-Fluoro-3-methylbenzyl bromide, in synthetic applications. The strategic placement of the fluorine and methyl groups on the benzene ring significantly influences the reactivity and, consequently, the efficiency of synthetic transformations.
Understanding the Influence of Isomeric Substitution
The reactivity of benzyl bromides in nucleophilic substitution reactions is governed by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.
Electronic Effects: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which can influence the electrophilicity of the benzylic carbon. Conversely, the methyl group has an electron-donating inductive effect (+I) and a hyperconjugative effect, which can stabilize the transition state of the reaction. The relative positions of these groups determine the overall electronic impact on the reaction center.
Steric Effects: The presence of a substituent at the ortho position (C2 or C6) to the benzyl group can sterically hinder the approach of a nucleophile, potentially slowing down the reaction rate compared to meta or para substituted isomers.
This interplay of electronic and steric factors leads to differences in reaction rates, yields, and even reaction pathways among the isomers.
Comparative Performance in N-Alkylation Reactions
To illustrate the practical implications of these isomeric differences, we compare their performance in a representative N-alkylation reaction. While a direct comparative study under identical conditions is not available in the published literature, we can draw insights from reported syntheses of analogous N-benzyl derivatives.
Reaction Scheme:
Caption: General workflow for the N-alkylation of an amine with a substituted fluoro-methylbenzyl bromide.
| Isomer | Nucleophile/Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | K2CO3, Acetonitrile, 0-5°C, 4h | Not explicitly stated for this specific isomer, but related reactions for Prasugrel synthesis report yields in the range of 55-99% for analogous steps. | [1][2] |
| 3-Fluoro-4-methylbenzyl bromide | Morpholine | Neat, Reflux | High (exact % not specified) | [3] |
| 4-Fluoro-3-methylbenzyl bromide | Aniline | Ethanol, Reflux, 6h | Not explicitly stated, but a similar reaction of 4-fluoro aniline with 4-hydroxy benzaldehyde reports formation of the Schiff base. | [4] |
Note: The data presented is compiled from different sources and may not represent a direct, controlled comparison. Reaction conditions and yields are highly dependent on the specific substrates and optimization.
Experimental Protocols
Below are representative experimental protocols for reactions involving these benzyl bromide isomers, extracted from the literature.
Synthesis of N-(3-Fluoro-4-nitrophenoxy)-phenylacetamide Derivatives (Illustrative of a reaction involving a substituted benzyl bromide precursor)
This protocol describes a two-step synthesis where a substituted benzyl alcohol is first brominated and then used in a substitution reaction.
Step 1: Bromination of (3-Fluoro-4-nitrophenyl)methanol (3-Fluoro-4-nitrophenyl)methanol (1.24g, 7.25mmol) is dissolved in dichloromethane (25mL) and treated with triphenylphosphine (2.281g, 8.70mmol) followed by N-bromosuccinimide (1.548g, 8.70mmol). The mixture is stirred at room temperature for 2 hours. Water (50mL) and dichloromethane (40mL) are added, and the organic layer is separated and dried. The solution is concentrated under vacuum and purified by column chromatography using silica gel eluting with a 5/1 mixture of hexanes/ethyl acetate to provide the title compound as a solid (Yield: 75%).[5]
Step 2: Nucleophilic Substitution The resulting 4-(bromomethyl)-2-fluoro-1-nitrobenzene is then reacted with a substituted aniline in the presence of a base to yield the final N-phenylacetamide derivative.
N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Relevant to Prasugrel Synthesis)
To a stirred suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (10 g, 52.17 mmol) in acetonitrile (60 mL), anhydrous potassium carbonate (14.45 g, 104.58 mmol) is added at 0-5 °C. The relevant substituted benzyl bromide (e.g., an intermediate derived from this compound) is then charged to the mixture at 0-5 °C. The mixture is stirred for 4 hours at 0-5 °C. The salt is removed by filtration and washed with acetonitrile (10 mL). The filtrate is concentrated by distillation under vacuum at 40-45 °C to afford the product.[1]
Signaling Pathways and Logical Relationships
The utility of these isomers often lies in their ability to introduce a specific substituted benzyl moiety into a larger molecule, which can then interact with biological targets. For instance, the synthesis of Prasugrel, an antiplatelet agent, involves the alkylation of a thienopyridine core.
Caption: Synthetic pathway to a Prasugrel intermediate and its subsequent mechanism of action.
Conclusion
The choice between this compound and its isomers for a particular synthesis is a strategic decision based on the desired electronic and steric properties of the target molecule. While direct comparative data is scarce, understanding the fundamental principles of organic chemistry allows for a rational selection. The 2-fluoro isomer, with the fluorine atom ortho to the benzylic carbon, is likely to experience more significant steric hindrance and a pronounced inductive effect compared to the 3-fluoro and 4-fluoro isomers. The 4-fluoro isomer would have a more pronounced electronic effect on the para position, while the 3-fluoro isomer's electronic influence would be primarily inductive. These subtle differences can be leveraged by medicinal chemists to fine-tune the properties of drug candidates. Further head-to-head comparative studies would be invaluable to the research community for making more informed decisions in the future.
References
A Comparative Spectroscopic Analysis of Benzyl Bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of benzyl bromide and its derivatives. Understanding the subtle shifts in spectral data resulting from various substitutions on the phenyl ring is crucial for the unambiguous identification and characterization of these important reagents and intermediates in organic synthesis and drug development. This document presents experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate this understanding.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for benzyl bromide and a selection of its ortho-, meta-, and para-substituted derivatives. These tables are designed for easy comparison of the impact of substituent identity and position on the spectral characteristics.
¹H NMR and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) of the benzylic protons (-CH₂Br) and the aromatic carbons are particularly informative for benzyl bromide derivatives. Electron-donating groups (e.g., -OCH₃, -CH₃) tend to shield the protons and carbons, shifting their signals to a higher field (lower ppm), while electron-withdrawing groups (e.g., -NO₂) deshield them, causing a downfield shift (higher ppm).
| Compound | Substituent | Position | ¹H NMR (δ, ppm) -CH₂Br | ¹³C NMR (δ, ppm) Ar-C (range) | ¹³C NMR (δ, ppm) -CH₂Br |
| Benzyl Bromide | -H | - | 4.44 | 128.1-138.0 | 33.7 |
| 2-Nitrobenzyl Bromide | -NO₂ | ortho | 4.84 | 125.1-148.1 | 30.7 |
| 3-Nitrobenzyl Bromide | -NO₂ | meta | 4.57 | 122.9-148.4 | 31.9 |
| 4-Nitrobenzyl Bromide | -NO₂ | para | 4.56 | 123.9-147.6 | 32.1 |
| 2-Chlorobenzyl Bromide | -Cl | ortho | 4.59 | 127.1-135.5 | 31.1 |
| 3-Chlorobenzyl Bromide | -Cl | meta | 4.41 | 126.7-140.2 | 32.5 |
| 4-Chlorobenzyl Bromide | -Cl | para | 4.43 | 128.9-136.6 | 32.6 |
| 2-Methylbenzyl Bromide | -CH₃ | ortho | 4.45 | 126.2-138.2 | 31.7 |
| 3-Methylbenzyl Bromide | -CH₃ | meta | 4.42 | 125.7-138.3 | 33.6 |
| 4-Methylbenzyl Bromide | -CH₃ | para | 4.43 | 129.2-137.8 | 33.5 |
| 2-Methoxybenzyl Bromide | -OCH₃ | ortho | 4.49 | 110.4-157.3 | 28.3 |
| 3-Methoxybenzyl Bromide | -OCH₃ | meta | 4.41 | 114.2-159.7 | 33.5 |
| 4-Methoxybenzyl Bromide | -OCH₃ | para | 4.42 | 114.0-159.2 | 33.3 |
Mass Spectrometry and Infrared Spectroscopy Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, aiding in molecular weight determination and structural elucidation. A characteristic feature in the mass spectra of benzyl bromide derivatives is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The base peak is often the tropylium cation ([C₇H₇]⁺) at m/z = 91, formed by the loss of the bromine radical.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For benzyl bromide derivatives, key absorptions include C-H stretching and bending frequencies for the aromatic ring and the benzylic methylene group, as well as vibrations characteristic of the substituent.
| Compound | Substituent | Position | Molecular Ion (m/z) [M]⁺, [M+2]⁺ | Key Fragment (m/z) | Key IR Absorptions (cm⁻¹) |
| Benzyl Bromide | -H | - | 170, 172 | 91 | 3030-3090 (Ar C-H), 1495, 1455 (C=C), 1210 (C-Br) |
| 2-Nitrobenzyl Bromide | -NO₂ | ortho | 215, 217 | 136, 90 | 1525 (asym N-O), 1345 (sym N-O) |
| 3-Nitrobenzyl Bromide | -NO₂ | meta | 215, 217 | 136, 90 | 1530 (asym N-O), 1350 (sym N-O) |
| 4-Nitrobenzyl Bromide | -NO₂ | para | 215, 217 | 136, 90 | 1520 (asym N-O), 1345 (sym N-O) |
| 2-Chlorobenzyl Bromide | -Cl | ortho | 204, 206, 208 | 125, 89 | ~1050 (Ar-Cl) |
| 3-Chlorobenzyl Bromide | -Cl | meta | 204, 206, 208 | 125, 89 | ~1075 (Ar-Cl) |
| 4-Chlorobenzyl Bromide | -Cl | para | 204, 206, 208 | 125, 89 | ~1090 (Ar-Cl) |
| 2-Methylbenzyl Bromide | -CH₃ | ortho | 184, 186 | 105 | 2920, 2860 (C-H stretch) |
| 3-Methylbenzyl Bromide | -CH₃ | meta | 184, 186 | 105 | 2920, 2865 (C-H stretch) |
| 4-Methylbenzyl Bromide | -CH₃ | para | 184, 186 | 105 | 2925, 2860 (C-H stretch) |
| 2-Methoxybenzyl Bromide | -OCH₃ | ortho | 200, 202 | 121 | 1245 (asym C-O-C), 1025 (sym C-O-C) |
| 3-Methoxybenzyl Bromide | -OCH₃ | meta | 200, 202 | 121 | 1260 (asym C-O-C), 1040 (sym C-O-C) |
| 4-Methoxybenzyl Bromide | -OCH₃ | para | 200, 202 | 121 | 1250 (asym C-O-C), 1030 (sym C-O-C) |
Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for benzyl bromide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzyl bromide derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) for GC-MS, which typically provides detailed fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) is common.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and major fragment ions. The relative abundance of the isotopic peaks should be consistent with the presence of one bromine atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument will automatically subtract the background from the sample spectrum.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a chemical compound, such as a benzyl bromide derivative.
Caption: Workflow for Spectroscopic Analysis.
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-methylbenzyl Bromide: A Step-by-Step Guide
For Immediate Release
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 2-Fluoro-4-methylbenzyl bromide are paramount. This guide provides essential, step-by-step procedures for its proper disposal, ensuring laboratory safety and regulatory compliance. Due to its hazardous properties, this compound must be managed with stringent safety protocols.
Immediate Safety and Handling Precautions
This compound is a corrosive lachrymator that can cause severe skin burns and eye damage. Inhalation can lead to respiratory irritation. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): A comprehensive set of PPE is required when handling this substance.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Nitrile rubber gloves. |
| Body Protection | A lab coat and, if there is a risk of splashing, a chemical-resistant apron. |
| Respiratory | All handling should be performed in a certified chemical fume hood to prevent inhalation of vapors.[1] |
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Cover the spill with an inert absorbent material. A 1:1:1 mixture by weight of sodium carbonate, bentonite clay (cat litter), and sand is recommended.[1]
-
Absorb: Allow the absorbent mixture to fully soak up the spilled chemical.
-
Collect: Carefully scoop the mixture into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate: Wash the spill site thoroughly with soap and water.
-
Dispose: The container with the absorbed chemical must be disposed of as hazardous waste.
In-Lab Neutralization of Small Quantities
For small quantities of this compound, a chemical neutralization process can be undertaken to reduce its reactivity before final disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol for Chemical Neutralization:
-
Preparation: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium hydroxide or sodium bicarbonate in a suitably large container. Place the container in an ice bath to manage the exothermic reaction.
-
Addition: Slowly and in small portions, add the this compound to the basic solution with constant stirring. Monitor the temperature to prevent excessive heat generation.
-
Reaction: Allow the mixture to stir at room temperature for several hours to ensure the complete hydrolysis of the benzyl bromide. The reaction converts it to the less reactive 2-fluoro-4-methylbenzyl alcohol and the corresponding sodium salt.
-
Neutralization: After the reaction is complete, neutralize the solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Disposal: The resulting neutralized aqueous solution should be collected in a labeled hazardous waste container for disposal according to institutional and local regulations. Do not pour down the drain.
Final Disposal Procedures
All waste containing this compound, whether from spills or neutralization procedures, must be treated as hazardous waste.
Operational Plan for Final Disposal:
-
Packaging: All waste materials, including contaminated PPE, absorbent materials, and neutralized solutions, must be placed in clearly labeled, sealed, and non-reactive containers.
-
Labeling: The container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any reaction byproducts.
-
Associated hazards (Corrosive, Lachrymator).
-
The date of accumulation.
-
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Always follow your institution's specific procedures for hazardous waste pickup.
Disposal Workflow Diagram
References
Personal protective equipment for handling 2-Fluoro-4-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2-Fluoro-4-methylbenzyl bromide (CAS 118745-63-4). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment. This compound is a corrosive lachrymator and requires careful handling to prevent severe skin burns, eye damage, and respiratory irritation.[1][2]
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, exhibiting corrosive and lachrymatory properties.[1] It can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2]
1.1. Engineering Controls:
-
Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
1.2. Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye damage.[3][4] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber or Viton®). A double layer of nitrile gloves may offer temporary splash protection but should be changed immediately upon contact. | Prevents skin contact which can cause severe burns.[5][6] The selection of glove material should be based on the manufacturer's chemical resistance data. |
| Body | Flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended. | Protects skin from accidental spills and splashes. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for non-routine operations or in case of ventilation failure. | Protects against inhalation of harmful vapors that can cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for safely handling this compound in a laboratory setting.
2.1. Pre-Handling Preparations:
-
Verify Equipment: Ensure the chemical fume hood, safety shower, and eyewash station are operational.
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
2.2. Handling the Chemical:
-
Dispensing: Carefully dispense the required amount of this compound, keeping the container opening away from your face.
-
Reactions: If used in a reaction, add it slowly to the reaction vessel. Be aware of potential exothermic reactions.
-
Avoid Incompatibilities: Keep away from bases, alcohols, amines, and oxidizing agents.[3]
2.3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, according to the disposal plan outlined below.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling.
Emergency Preparedness Plan
Immediate and appropriate action is crucial in the event of an emergency.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7] |
Spill Response:
-
Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite), place it in a sealed container, and dispose of it as hazardous waste.
-
Major Spill: Evacuate the area and contact the appropriate emergency response team.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this chemical in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (Corrosive, Lachrymator).
-
Disposal Method: Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of it down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 7. nrc.gov [nrc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
